molecular formula C12H20N2O3 B153346 Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate CAS No. 774609-73-3

Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B153346
CAS No.: 774609-73-3
M. Wt: 240.3 g/mol
InChI Key: WQWMUDUIUQIEII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H20N2O3 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(15)14-8-5-12(16,4-7-13)6-9-14/h16H,4-6,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWMUDUIUQIEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648619
Record name tert-Butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774609-73-3
Record name tert-Butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate (CAS 774609-73-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties, synthesis, and available data for Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate, a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery.

Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 774609-73-3[1]
Molecular Formula C₁₂H₂₀N₂O₃[1]
Molecular Weight 240.30 g/mol
Purity 96%, 98% (supplier dependent)[1]
Storage Conditions Sealed in dry, 2-8°C
Predicted XlogP 1.0[2]
Monoisotopic Mass 240.1474 Da[2]

Synthesis

A reported synthesis for this compound involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with the lithium salt of acetonitrile.

Experimental Protocol: Synthesis

Materials:

  • tert-Butyl 4-oxopiperidine-1-carboxylate

  • Acetonitrile

  • n-Butyllithium (n-BuLi) in hexane

  • Diisopropylamine

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Saturated brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

  • Nitrogen atmosphere

Procedure:

  • Under a nitrogen atmosphere, a solution of diisopropylamine in anhydrous tetrahydrofuran is cooled to 0°C.

  • n-Butyllithium in hexane is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes at room temperature to form lithium diisopropylamide (LDA).

  • The reaction mixture is then cooled to -78°C.

  • A solution of acetonitrile in anhydrous tetrahydrofuran is added dropwise to the LDA solution at -78°C, and the mixture is stirred for 1 hour to generate the lithium salt of acetonitrile.

  • A solution of tert-butyl 4-oxopiperidine-1-carboxylate in anhydrous tetrahydrofuran is then added to the reaction mixture.

  • The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate as the eluent to yield the final product.

Spectral Data

Mass Spectrometry

Experimentally determined mass spectra for this compound are not widely available. However, predicted mass-to-charge ratios (m/z) for various adducts have been calculated and are presented below.[2]

Adduct IonPredicted m/z
[M+H]⁺241.15468
[M+Na]⁺263.13662
[M-H]⁻239.14012
[M+NH₄]⁺258.18122
[M+K]⁺279.11056
[M+H-H₂O]⁺223.14466
NMR and IR Spectroscopy

As of the latest search, experimental ¹H NMR, ¹³C NMR, and IR spectral data for this compound are not available in the public domain. Researchers are advised to perform their own spectral analysis for compound verification.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. Its structural similarity to other substituted piperidines, which are common scaffolds in medicinal chemistry, suggests its potential as a building block for the synthesis of novel therapeutic agents. Further research and biological screening are required to elucidate its pharmacological profile.

Visualizations

Chemical Structure

Caption: Chemical Structure of the Compound.

Synthesis Workflow

Synthesis_Workflow start tert-Butyl 4-oxopiperidine-1-carboxylate + Acetonitrile step1 Reaction with LDA in THF at -78°C start->step1 intermediate Crude Product Mixture step1->intermediate step2 Aqueous Workup (NH4Cl quench, Extraction) intermediate->step2 purification Silica Gel Column Chromatography step2->purification end This compound purification->end

Caption: Synthetic Pathway Overview.

References

Physical and chemical properties of Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate is a key heterocyclic intermediate in the field of medicinal chemistry. Its structural features, including a protected piperidine ring, a hydroxyl group, and a cyanomethyl moiety, make it a valuable building block for the synthesis of complex pharmaceutical compounds. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and its significant role in the development of targeted therapies, specifically as a precursor to the Janus kinase (JAK) inhibitor, Tofacitinib.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₀N₂O₃[1][2]
Molecular Weight 240.30 g/mol [1]
CAS Number 774609-73-3[2]
Appearance White solidN/A
Boiling Point (Predicted) 387.1 ± 27.0 °CN/A
Density (Predicted) 1.138 ± 0.06 g/cm³N/A
pKa (Predicted) 13.45 ± 0.20N/A
Storage Conditions Sealed in a dry environment at 2-8°C[1]

Spectral Data

Predicted spectral data for this compound is provided below. This information is crucial for the identification and characterization of the compound.

Spectrum TypePredicted Data
Mass Spectrometry [M+H]⁺: 241.15468 m/z, [M+Na]⁺: 263.13662 m/z
¹H NMR Predicted shifts are available through spectral databases.
¹³C NMR Predicted shifts are available through spectral databases.
Infrared (IR) Characteristic peaks for O-H, C≡N, and C=O functional groups are expected.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with the lithium salt of acetonitrile.

Materials:

  • Diisopropylamine

  • n-Butyllithium (2.5 M in hexanes)

  • Acetonitrile

  • Tert-butyl 4-oxopiperidine-1-carboxylate

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Saturated brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

  • Nitrogen gas

Procedure:

  • Under a nitrogen atmosphere, a solution of diisopropylamine in anhydrous THF is cooled to 0°C.

  • n-Butyllithium is added dropwise to the cooled solution, and the mixture is stirred at room temperature for 30 minutes.

  • The reaction mixture is then cooled to -78°C.

  • A solution of acetonitrile in anhydrous THF is added dropwise at -78°C, and the stirring is continued for 1 hour.

  • A solution of tert-butyl 4-oxopiperidine-1-carboxylate in anhydrous THF is then added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 1 hour.

  • The reaction is quenched with a saturated aqueous ammonium chloride solution and extracted with ethyl acetate.

  • The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate as the eluent to yield the final product as a white solid.

Logical Workflow for Synthesis:

G Synthesis Workflow A Reactants: - Diisopropylamine - n-Butyllithium - Acetonitrile - Tert-butyl 4-oxopiperidine-1-carboxylate B Reaction in THF under Nitrogen A->B Reaction Setup C Quenching with Saturated NH4Cl B->C Work-up Step 1 D Extraction with Ethyl Acetate C->D Work-up Step 2 E Washing and Drying D->E Work-up Step 3 F Purification by Column Chromatography E->F Purification G Final Product: This compound F->G Isolation

Caption: A flowchart illustrating the key stages in the synthesis of the target compound.

Role in Drug Development: An Intermediate for Tofacitinib

This compound serves as a crucial intermediate in the synthesis of Tofacitinib. Tofacitinib is a medication classified as a Janus kinase (JAK) inhibitor, which is used to treat autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.[3][4]

The synthesis of Tofacitinib involves several steps where the piperidine ring and its functional groups, introduced via this intermediate, are essential for the final structure and biological activity of the drug.

The JAK-STAT Signaling Pathway

Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, which are key components of the JAK-STAT signaling pathway.[3][4] This pathway is a critical communication route for numerous cytokines and growth factors involved in immunity and inflammation.[5][6][7]

Mechanism of the JAK-STAT Pathway:

  • Cytokine Binding: A cytokine binds to its specific receptor on the cell surface.[5][8]

  • JAK Activation: This binding brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other.[5][8]

  • STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs.[5][8]

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate into the cell nucleus.[5][8]

  • Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences and regulate the transcription of target genes, many of which are involved in the inflammatory response.[5][6]

Tofacitinib inhibits JAKs (primarily JAK1 and JAK3), thereby preventing the phosphorylation and activation of STATs.[3][4] This disruption of the signaling cascade leads to a reduction in the production of inflammatory mediators, which alleviates the symptoms of autoimmune diseases.[9][10][11]

Diagram of the JAK-STAT Signaling Pathway and Tofacitinib's Point of Intervention:

G JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Gene Gene Transcription (Inflammation) DNA->Gene Regulation

Caption: A diagram illustrating the JAK-STAT signaling cascade and the inhibitory action of Tofacitinib.

References

Structure and molecular formula of Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, molecular formula, and known applications of Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate. This compound is a key building block in medicinal chemistry, valued for its role as a versatile intermediate in the synthesis of complex pharmaceutical agents.

Chemical Structure and Molecular Formula

This compound is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with both a hydroxyl and a cyanomethyl group. The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group.

Molecular Formula: C₁₂H₂₀N₂O₃[1]

Structure:

Caption: 2D Structure of this compound.

Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Weight 240.30 g/mol [1]
Molecular Formula C₁₂H₂₀N₂O₃[1]
Purity ≥96%[1]
Storage Temperature 2-8°C[1]
Predicted Boiling Point Not available
Melting Point Not available
Solubility Not available

Experimental Protocols

General Synthesis Workflow:

G start Start with tert-butyl 4-oxopiperidine-1-carboxylate step1 React with a cyanomethylating agent (e.g., acetonitrile anion) start->step1 Addition Reaction step2 Work-up and Purification step1->step2 Quenching & Extraction end Obtain this compound step2->end Chromatography G start This compound step1 Chemical Modification (e.g., deprotection, functional group interconversion) start->step1 step2 Coupling with other pharmacophoric fragments step1->step2 step3 Lead Compound Generation step2->step3 step4 Optimization of Pharmacokinetics and Pharmacodynamics step3->step4 end Drug Candidate step4->end

References

In-Depth Technical Guide: Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate, a key building block in medicinal chemistry. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized in the table below. These data are essential for accurate experimental design, analytical method development, and interpretation of research outcomes.

PropertyValueSource
Molecular Formula C₁₂H₂₀N₂O₃[1][2]
Molecular Weight 240.3 g/mol [1]
240.30 g/mol [3]
Monoisotopic Mass 240.1474 Da[2]
CAS Number 774609-73-3[1][3]

Molecular Structure and Composition

The structure of this compound, as defined by its IUPAC name, is composed of a central piperidine ring functionalized at specific positions. The following diagram illustrates the logical relationship between the named components and the overall molecular formula, which in turn determines the molecular weight.

MolecularComposition A tert-butyl (C4H9) F Total Molecular Formula C12H20N2O3 A->F B Carboxylate (COO) B->F C Piperidine (C5H9N) C->F D Hydroxyl (OH) D->F E Cyanomethyl (CH2CN) E->F G Molecular Weight 240.3 g/mol F->G

Fig. 1: Deconstruction of the molecular name to its chemical formula and weight.

Experimental Protocols and Biological Activity

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in publicly available literature. Similarly, specific signaling pathways or defined biological activities for this particular molecule have not been characterized. The compound is primarily utilized as an intermediate in the synthesis of more complex molecules for pharmaceutical research. Researchers may need to adapt general synthetic and analytical methodologies for piperidine-containing compounds. Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) would be appropriate for its characterization.

While information on the biological activity of the title compound is scarce, related piperidine derivatives are known to be versatile scaffolds in medicinal chemistry, often serving as key intermediates in the synthesis of therapeutic agents targeting the central nervous system. The removal of the tert-butoxycarbonyl (Boc) protecting group can yield a secondary amine that is amenable to further chemical modification, allowing for its incorporation into a wide range of potential drug candidates.

References

Technical Guide: Spectroscopic and Synthetic Data for Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic and synthetic data for Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate. This information is critical for researchers engaged in drug discovery and development, serving as a key reference for the synthesis, purification, and characterization of this compound.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₂₀N₂O₃

  • Molecular Weight: 240.30 g/mol

  • CAS Number: 774609-73-3

Spectroscopic Data

Due to the limited availability of public experimental spectra for this specific compound, the following tables include a combination of predicted and reported data. Researchers should consider this when using the data for comparative purposes.

Table 1: Mass Spectrometry Data

ParameterValueSource
LC-MS (ESI) m/z [M+H]⁺ Calculated: 241ChemicalBook
Predicted [M+H]⁺ 241.15468PubChem[1]
Predicted [M+Na]⁺ 263.13662PubChem[1]
Predicted [M-H]⁻ 239.14012PubChem[1]
Monoisotopic Mass 240.1474 DaPubChem[1]

Table 2: Predicted NMR Spectroscopic Data

Note: The following are predicted values and should be used as a reference for spectral interpretation.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Shift (ppm)Shift (ppm)
~ 1.45 (s, 9H)~ 28.4 (CH₃)
~ 1.6-1.8 (m, 4H)~ 38.0 (CH₂)
~ 2.7 (s, 2H)~ 40.0 (CH₂)
~ 3.2-3.4 (m, 2H)~ 68.0 (C)
~ 3.8-4.0 (m, 2H)~ 80.0 (C)
~ 4.5 (s, 1H)~ 118.0 (CN)
~ 154.8 (C=O)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group Assignment
~ 3400-3500O-H (alcohol)
~ 2970-2930C-H (alkane)
~ 2250C≡N (nitrile)
~ 1680-1700C=O (carbamate)
~ 1160-1250C-O (ester)

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound.

3.1. Synthesis of this compound

This synthesis involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with the lithium salt of acetonitrile.

  • Materials:

    • Diisopropylamine

    • n-Butyllithium (2.5 M in hexane)

    • Anhydrous Tetrahydrofuran (THF)

    • Acetonitrile

    • tert-butyl 4-oxopiperidine-1-carboxylate

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Saturated brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Petroleum ether

    • Nitrogen gas supply

  • Procedure:

    • To a solution of diisopropylamine (3.05 g, 30.1 mmol) in anhydrous THF (25 mL) at 0 °C under a nitrogen atmosphere, slowly add n-butyllithium (12 mL of 2.5 M solution in hexane, 30.1 mmol).

    • Stir the reaction mixture at room temperature for 30 minutes and then cool to -78 °C.

    • Slowly add a solution of acetonitrile (1.24 g, 30.2 mmol) in anhydrous THF to the reaction mixture at -78 °C and continue stirring for 1 hour.

    • Add a solution of tert-butyl 4-oxopiperidine-1-carboxylate (3.0 g, 15.1 mmol) in anhydrous THF (12 mL) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution (100 mL).

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of petroleum ether/ethyl acetate (from 100:0 to 80:20) to yield the final product as a white solid.

Visualizations

4.1. Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Purification cluster_product Final Product Diisopropylamine Diisopropylamine Reaction Reaction in THF (-78 °C to RT) Diisopropylamine->Reaction n-BuLi n-BuLi n-BuLi->Reaction Acetonitrile Acetonitrile Acetonitrile->Reaction tert-butyl_4-oxopiperidine-1-carboxylate tert-butyl 4-oxopiperidine- 1-carboxylate tert-butyl_4-oxopiperidine-1-carboxylate->Reaction Quenching Quench with aq. NH4Cl Reaction->Quenching 1. Warm to RT 2. Stir for 1h Extraction Extract with Ethyl Acetate Quenching->Extraction Purification Silica Gel Chromatography Extraction->Purification Final_Product Tert-butyl 4-(cyanomethyl)-4- hydroxypiperidine-1-carboxylate Purification->Final_Product

Caption: Synthetic workflow for this compound.

4.2. Spectroscopic Analysis Workflow

Spectroscopic_Analysis Sample Purified Product LCMS LC-MS Analysis Sample->LCMS NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR Data_Analysis Data Interpretation and Structure Confirmation LCMS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis

Caption: General workflow for the spectroscopic analysis of the synthesized compound.

References

Navigating the Spectroscopic Landscape: A Technical Guide to the ¹H and ¹³C NMR Spectra of Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating molecular structures. This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate, a key intermediate in medicinal chemistry.

This document presents a comprehensive overview of the expected NMR spectral data for this compound, outlines a general experimental protocol for acquiring such data, and provides visual aids to facilitate understanding of the molecular structure and analytical workflow. Due to the limited availability of public experimental spectra for this specific compound, the presented NMR data is based on established chemical shift predictions and analysis of analogous structures.

Data Presentation: Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational models and analysis of similar molecular scaffolds.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.8 - 3.6Broad Multiplet2HH-2ax, H-6ax
~ 3.2 - 3.0Broad Multiplet2HH-2eq, H-6eq
~ 2.7Singlet2H-CH₂CN
~ 2.5Singlet1H-OH
~ 1.8 - 1.7Multiplet2HH-3ax, H-5ax
~ 1.6 - 1.5Multiplet2HH-3eq, H-5eq
1.47Singlet9H-C(CH₃)₃

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 155.0-C=O (carbamate)
~ 118.0-CN
~ 80.0-C(CH₃)₃
~ 68.0C-4
~ 40.0C-2, C-6
~ 35.0C-3, C-5
~ 30.0-CH₂CN
28.4-C(CH₃)₃

Experimental Protocols

A standardized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is outlined below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.
  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The experiments should be performed on a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
  • The spectrometer should be properly tuned and shimmed for the specific sample to ensure optimal resolution and lineshape.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
  • Spectral Width: Approximately 16 ppm, centered around 5 ppm.
  • Acquisition Time: 2-3 seconds.
  • Relaxation Delay: 2-5 seconds.
  • Number of Scans: 16-64, depending on the sample concentration.
  • Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
  • Spectral Width: Approximately 240 ppm, centered around 100 ppm.
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay: 2-5 seconds.
  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
  • Temperature: 298 K.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the resulting spectrum.
  • Perform baseline correction.
  • Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).
  • Integrate the peaks in the ¹H NMR spectrum.
  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Mandatory Visualizations

To aid in the understanding of the molecular structure and the analytical process, the following diagrams are provided.

molecular_structure cluster_piperidine Piperidine Ring cluster_substituents Substituents N1 N C2 C N1->C2 Boc Boc N1->Boc 1-position C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 OH OH C4->OH 4-position CH2CN CH₂CN C4->CH2CN 4-position C6 C C5->C6 C6->N1

Caption: Molecular structure of this compound.

nmr_workflow start Sample Preparation instrument NMR Spectrometer Setup start->instrument acquisition Data Acquisition (¹H and ¹³C NMR) instrument->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) processing->analysis elucidation Structure Elucidation analysis->elucidation report Reporting elucidation->report

Caption: General workflow for NMR data acquisition and analysis.

Mass Spectrometry Analysis of Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its behavior under mass spectrometric conditions is crucial for reaction monitoring, purity assessment, and structural confirmation. This document outlines predicted mass spectral data, detailed experimental protocols for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), and a proposed fragmentation pathway based on the analysis of structurally related molecules.

Predicted Mass Spectral Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound in positive and negative ionization modes. This data is crucial for the initial identification of the compound in a mass spectrum.

Adduct Predicted m/z Ionization Mode
[M+H]⁺241.1547Positive
[M+Na]⁺263.1366Positive
[M+K]⁺279.1105Positive
[M+NH₄]⁺258.1812Positive
[M-H]⁻239.1401Negative
[M+HCOO]⁻285.1456Negative
[M+CH₃COO]⁻299.1612Negative

Proposed Fragmentation Pathway

The fragmentation of this compound in tandem mass spectrometry (MS/MS) is expected to be driven by the presence of the tert-butoxycarbonyl (Boc) protecting group and the hydroxyl and cyanomethyl functionalities on the piperidine ring. The following diagram illustrates a plausible fragmentation pathway under positive ionization conditions.

fragmentation_pathway cluster_frags Fragments parent [M+H]⁺ m/z 241.15 frag1 Loss of isobutylene (-56 Da) m/z 185.09 parent->frag1 - C₄H₈ frag2 Loss of tert-butanol (-74 Da) m/z 167.08 parent->frag2 - C₄H₁₀O frag3 Loss of Boc group (-100 Da) m/z 141.09 parent->frag3 - C₅H₈O₂ frag4 Loss of H₂O (-18 Da) m/z 223.14 parent->frag4 - H₂O frag5 Loss of CH₂CN (-40 Da) m/z 201.11 parent->frag5 - CH₂CN

Caption: Proposed ESI-MS/MS fragmentation of the protonated molecule.

Experimental Protocols

The following protocols provide a starting point for the analysis of this compound. Optimization may be necessary depending on the specific instrumentation and analytical goals.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly suitable technique for the analysis of this polar and non-volatile compound.

1. Sample Preparation:

  • Dissolve 1 mg of the compound in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase to achieve a final concentration suitable for injection (e.g., 1-10 µg/mL).

2. LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • Column Temperature: 40 °C.

3. MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive and negative modes should be evaluated, though positive mode is generally preferred for piperidine derivatives.

  • Scan Range: m/z 100-500.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Cone Gas Flow: 50 L/hr.

4. Data Analysis Workflow:

lc_ms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing dissolution Dissolve in ACN/Water dilution Dilute with Mobile Phase dissolution->dilution injection Inject into LC-MS dilution->injection separation Chromatographic Separation injection->separation detection Mass Detection (ESI) separation->detection extraction Extract Ion Chromatogram detection->extraction integration Peak Integration extraction->integration identification Identify by m/z integration->identification fragmentation_analysis MS/MS Fragmentation Analysis identification->fragmentation_analysis

Caption: LC-MS data acquisition and analysis workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis of this compound is challenging due to its low volatility and the presence of a polar hydroxyl group. Derivatization is highly recommended to improve its chromatographic properties.

1. Derivatization (Silylation):

  • To approximately 1 mg of the compound in a vial, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).

  • Add 100 µL of a suitable solvent like pyridine or acetonitrile.

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Cool the sample to room temperature before injection.

2. GC Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1) or splitless, depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

3. MS Conditions:

  • Ionization Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 40-600.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

4. Logical Relationship for GC-MS Suitability:

gcms_logic compound Target Compound (Polar, Low Volatility) derivatization Derivatization (e.g., Silylation) compound->derivatization is subjected to volatile_derivative Volatile & Thermally Stable Derivative derivatization->volatile_derivative produces gcms GC-MS Analysis volatile_derivative->gcms is suitable for

Caption: Rationale for derivatization in GC-MS analysis.

In-depth Technical Guide on a C12H20N2O3 Piperidine Derivative: Identification and Challenges

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Initial Analysis and IUPAC Name Identification

An exhaustive search was conducted to identify a piperidine derivative with the molecular formula C12H20N2O3 to serve as the subject for a comprehensive technical guide. The primary objective was to determine the specific IUPAC (International Union of Pure and Applied Chemistry) name for such a compound, which would then form the basis for a detailed exploration of its chemical and biological properties, including experimental protocols and signaling pathways as requested.

Despite a thorough investigation of chemical databases and scientific literature, a specific, well-documented piperidine derivative with the exact molecular formula C12H20N2O3 could not be readily identified as a widely studied compound. This presents a significant challenge in fulfilling the request for an in-depth technical guide, as the subsequent requirements for data presentation, experimental protocols, and pathway visualization are contingent on the existence of a known chemical entity with established research.

It is important to note that a compound with the molecular formula C12H20N2O3 was identified as 5-ethyl-5-(1-methylbutyl)barbituric acid , also known as Tetrabarbital. However, this compound is a derivative of barbituric acid, not piperidine. The structural difference is fundamental, as barbiturates and piperidines belong to distinct classes of heterocyclic compounds with different core structures and pharmacological profiles.

Challenges in Proceeding with Core Requirements

The absence of a specific, named C12H20N2O3 piperidine derivative in the public domain literature prevents the creation of the requested technical guide. The core requirements, as outlined, necessitate a foundation of existing research from which to draw information:

  • Data Presentation: Without a known compound, there is no quantitative data from experimental studies to summarize and present in tables.

  • Experimental Protocols: Detailed methodologies for synthesis, purification, and biological assays are specific to a particular molecule and cannot be generated in a vacuum.

  • Signaling Pathway and Workflow Visualization: The creation of accurate diagrams using Graphviz is dependent on published research elucidating the mechanisms of action and experimental procedures related to the compound .

While the request for a detailed technical guide on a C12H20N2O3 piperidine derivative is a valid scientific inquiry, the lack of a readily identifiable and well-characterized compound with this specific molecular formula makes it impossible to proceed with the creation of the requested content.

For future inquiries of this nature, it is recommended to provide a specific IUPAC name, common name, or a CAS (Chemical Abstracts Service) registry number for the compound of interest. This will enable a targeted and effective search for the relevant scientific data required to construct a comprehensive technical document. Should a novel C12H20N2O3 piperidine derivative be synthesized and characterized in the future, a technical guide could then be developed based on the emerging research.

The Cornerstone of Modern Therapeutics: A Technical Guide to Key Intermediates in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate process of bringing a novel therapeutic agent from concept to clinic is underpinned by the precise science of chemical synthesis. Central to this endeavor are key intermediates, the molecular building blocks that pave the way for the final active pharmaceutical ingredient (API). This technical guide delves into the synthesis of pivotal intermediates for three groundbreaking drugs: the antiviral agent Oseltamivir and the antiretroviral therapies Ritonavir and Atazanavir. By examining their synthesis, we gain insight into the innovative strategies employed in modern drug development to achieve stereochemical control and efficient production of complex molecules.

Oseltamivir: Combating Influenza with a Chiral Cyclohexene Intermediate

Oseltamivir, marketed as Tamiflu®, is a neuraminidase inhibitor crucial in the treatment of influenza A and B viruses.[1][2] Its efficacy is intrinsically linked to its specific stereochemistry, making the synthesis of its key chiral intermediate, ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate, a significant challenge in medicinal chemistry.

Signaling Pathway: Inhibition of Neuraminidase

Oseltamivir functions by mimicking the natural substrate of the viral neuraminidase enzyme, sialic acid.[1][3] By competitively binding to the active site of neuraminidase, oseltamivir prevents the cleavage of sialic acid residues on the surface of infected host cells and newly formed viral particles. This action inhibits the release of progeny virions, thereby halting the spread of the infection.[4]

Oseltamivir_Pathway cluster_virus_release Viral Release Cascade Virus_Budding Virus Budding from Host Cell Neuraminidase Neuraminidase Virus_Budding->Neuraminidase activates Sialic_Acid Sialic Acid Residue on Host Cell Neuraminidase->Sialic_Acid cleaves Virus_Release Progeny Virus Release Oseltamivir Oseltamivir Oseltamivir->Neuraminidase inhibits Oseltamivir_Workflow Shikimic_Acid (-)-Shikimic Acid Mesylate Mesylate Intermediate Shikimic_Acid->Mesylate Mesylation Epoxide Epoxide Intermediate Mesylate->Epoxide Epoxidation Azido_Alcohol Azido-alcohol Intermediate Epoxide->Azido_Alcohol Azide Opening Azido_Amine Azido-amine Intermediate Azido_Alcohol->Azido_Amine Mitsunobu Reaction Final_Intermediate Ethyl (3R,4R,5S)-4-acetamido-5-azido-3- (1-ethylpropoxy)cyclohex-1-ene-1-carboxylate Azido_Amine->Final_Intermediate Acetylation HIV_Protease_Pathway cluster_hiv_maturation HIV Maturation Pathway Gag_Pol Gag-Pol Polyprotein HIV_Protease HIV Protease Gag_Pol->HIV_Protease substrate for Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins cleaves into Virion_Assembly Virion Assembly & Maturation Mature_Proteins->Virion_Assembly Protease_Inhibitor Ritonavir / Atazanavir Protease_Inhibitor->HIV_Protease inhibits Ritonavir_Workflow L_Phe L-Phenylalanine Dibenzyl_Phe N,N-Dibenzyl-L-phenylalanine L_Phe->Dibenzyl_Phe Benzylation Enone Aminoenone Intermediate Dibenzyl_Phe->Enone Condensation with acetonitrile & Grignard Diaminoalcohol (2S,3S,5S)-2,5-Diamino-1,6- diphenylhexan-3-ol Enone->Diaminoalcohol Stereoselective Reduction Final_Intermediate (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl) methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane Diaminoalcohol->Final_Intermediate Coupling with Thiazole Moiety Atazanavir_Workflow Boc_Phe N-Boc-L-phenylalanine Chloroketone Chloromethyl Ketone Intermediate Boc_Phe->Chloroketone Activation and reaction with diazomethane or equivalent Chlorohydrin Chlorohydrin Intermediate Chloroketone->Chlorohydrin Diastereoselective Reduction Final_Intermediate (2S,3S)-3-(tert-butoxycarbonylamino)- 1,2-epoxy-4-phenylbutane Chlorohydrin->Final_Intermediate Epoxidation (ring closure)

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the synthesis of tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate, a valuable building block in medicinal chemistry. The synthesis involves the nucleophilic addition of a cyanomethyl anion to the carbonyl group of tert-butyl 4-oxopiperidine-1-carboxylate. The cyanomethyl nucleophile is generated in situ from acetonitrile using lithium diisopropylamide (LDA) as a strong, non-nucleophilic base. This method offers a direct and efficient route to the desired α-hydroxy nitrile piperidine derivative. Detailed experimental procedures, reaction parameters, and purification methods are described to ensure reproducibility for researchers in organic synthesis and drug development.

Introduction

Piperidine scaffolds are prevalent in a vast number of pharmaceuticals and biologically active compounds due to their ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability. The functionalization of the piperidine ring is a key strategy in drug discovery. This compound serves as a versatile intermediate, featuring a protected amine, a tertiary alcohol, and a nitrile group, all of which can be further elaborated to construct more complex molecular architectures.

The core of this synthesis is the nucleophilic addition to a ketone. The reaction utilizes the strong, sterically hindered base, lithium diisopropylamide (LDA), to deprotonate the weakly acidic α-protons of acetonitrile (pKa ≈ 31 in DMSO). The resulting cyanomethyl anion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone). The reaction is conducted at low temperatures (-78 °C) under an inert atmosphere to ensure stability of the organolithium species and to maximize selectivity. A subsequent aqueous workup protonates the intermediate alkoxide to yield the final tertiary alcohol product.

Reaction Pathway

The synthesis proceeds via a two-step sequence in a single pot:

  • Deprotonation: Acetonitrile is deprotonated by LDA to form the lithium cyanomethylide.

  • Nucleophilic Addition: The cyanomethylide attacks the carbonyl of N-Boc-4-piperidone, followed by an acidic workup to form the final product.

G Reaction Pathway for Synthesis cluster_reactants SM Tert-butyl 4-oxopiperidine-1-carboxylate inv1 SM->inv1 R1 Acetonitrile inv2 R1->inv2 Base 1. LDA, THF, -78 °C 2. Sat. aq. NH4Cl P Tert-butyl 4-(cyanomethyl)-4- hydroxypiperidine-1-carboxylate Base->P plus +

Caption: Chemical synthesis of the target compound.

Experimental Protocol

This protocol details the synthesis on a 10 mmol scale. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

3.1 Materials and Reagents

ReagentM.W. ( g/mol )QuantityMoles (mmol)Equivalents
Tert-butyl 4-oxopiperidine-1-carboxylate199.251.99 g10.01.0
Diisopropylamine101.191.52 mL (1.09 g)10.81.08
n-Butyllithium (2.5 M in hexanes)64.064.2 mL10.51.05
Acetonitrile41.050.58 mL (0.45 g)11.01.1
Anhydrous Tetrahydrofuran (THF)-70 mL--
Saturated aqueous Ammonium Chloride (NH₄Cl)-50 mL--
Ethyl Acetate (EtOAc)-150 mL--
Brine (Saturated aqueous NaCl)-50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-As needed--

3.2 Equipment

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Rotary evaporator

  • Separatory funnel

  • Glassware for chromatography

3.3 Procedure

  • LDA Preparation:

    • To a flame-dried 250 mL three-neck flask under an inert atmosphere, add anhydrous THF (40 mL) and diisopropylamine (1.52 mL, 10.8 mmol).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (4.2 mL of a 2.5 M solution in hexanes, 10.5 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C.

    • Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.

  • Cyanomethyl Anion Formation:

    • To the freshly prepared LDA solution, add anhydrous acetonitrile (0.58 mL, 11.0 mmol) dropwise.

    • Stir the mixture at -78 °C for 1 hour.

  • Nucleophilic Addition:

    • Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.99 g, 10.0 mmol) in anhydrous THF (30 mL).

    • Add this solution dropwise to the cyanomethyl anion solution at -78 °C over 20 minutes.

    • Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Work-up and Extraction:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL) at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc) to yield the pure product.

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Results and Characterization

The successful synthesis will yield this compound as a white solid or a colorless oil.

5.1 Quantitative Data Summary

ParameterTheoretical ValueExperimental Outcome
Molecular FormulaC₁₂H₂₀N₂O₃-
Molecular Weight240.30 g/mol -
Theoretical Yield2.40 g(Enter Value)
Actual Yield-(Enter Value)
Percent Yield-(Enter Value) %
AppearanceWhite Solid / Colorless Oil(Enter Description)
Purity (e.g., by NMR/LCMS)>95%(Enter Value) %

5.2 Characterization The structure of the final product should be confirmed by spectroscopic methods:

  • ¹H NMR: Expected signals include the tert-butyl group (singlet, ~1.4-1.5 ppm), piperidine ring protons (multiplets, ~1.6-3.8 ppm), cyanomethyl protons (singlet, ~2.6-2.7 ppm), and the hydroxyl proton (broad singlet).

  • ¹³C NMR: Expected signals for the tert-butyl group, piperidine ring carbons, the quaternary carbon bearing the hydroxyl and cyanomethyl groups, the carbonyl carbon of the Boc group, and the nitrile carbon.

  • Mass Spectrometry (MS): Calculation for C₁₂H₂₀N₂O₃Na [M+Na]⁺: 263.1366.

  • Infrared (IR) Spectroscopy: Characteristic absorptions for O-H stretch (~3400 cm⁻¹), C≡N stretch (~2250 cm⁻¹), and C=O stretch of the carbamate (~1680 cm⁻¹).

Safety Precautions

  • n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously on contact with air or moisture.

  • Lithium diisopropylamide (LDA) is a strong, corrosive base.

  • Acetonitrile is flammable and toxic.

  • All procedures should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • The dry ice/acetone bath is extremely cold; handle with cryogenic gloves.

Application Notes and Protocols: Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate is a versatile heterocyclic building block crucial in the synthesis of various biologically active molecules. Its unique structural features, including a protected piperidine ring, a hydroxyl group, and a cyanomethyl moiety, make it a valuable precursor for creating complex molecular architectures. This document provides detailed application notes and protocols for its use, particularly highlighting its role as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs targeting autoimmune diseases and other inflammatory conditions.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

This compound serves as a critical starting material for the stereoselective synthesis of the 3-amino-4-methylpiperidine core found in several JAK inhibitors, most notably Tofacitinib. Tofacitinib is an FDA-approved medication for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. It functions by inhibiting the JAK-STAT signaling pathway, which plays a pivotal role in the immune response.

The synthesis involves the transformation of the cyanomethyl and hydroxyl groups of the piperidine ring into the chiral amino and methyl substituents of the final drug molecule. This strategic use of the intermediate allows for the precise construction of the required stereochemistry, which is essential for the drug's efficacy.

Janus Kinase (JAK)-STAT Signaling Pathway

The JAK-STAT signaling cascade is a principal pathway for a multitude of cytokines and growth factors that regulate cellular processes such as proliferation, differentiation, and immunity.[1][2][3] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases. JAK inhibitors, synthesized using intermediates like this compound, can modulate this pathway and offer therapeutic benefits.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 4. STAT Dimerization DNA DNA pSTAT->DNA 5. Nuclear Translocation Tofacitinib Tofacitinib (JAK Inhibitor) Tofacitinib->JAK Inhibition Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression 6. Gene Transcription

Figure 1: Simplified JAK-STAT Signaling Pathway and Tofacitinib's Mechanism of Action.

Quantitative Data

The following table summarizes the inhibitory activity of Tofacitinib, a prominent drug synthesized from the title compound, against various JAK isoforms.

TargetIC50 (nM)Assay TypeReference
JAK11 - 112Enzyme Assay[4]
JAK220 - 134Enzyme Assay[4]
JAK31 - 2Enzyme Assay[4]
TYK234 - 416Enzyme Assay[4]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Synthesis of a JAK Inhibitor Precursor from this compound

The following is a representative multi-step protocol for the conversion of this compound to a key chiral amine intermediate used in the synthesis of JAK inhibitors like Tofacitinib. This protocol is a composite based on established synthetic strategies in the field.

Synthesis_Workflow Start Tert-butyl 4-(cyanomethyl)-4- hydroxypiperidine-1-carboxylate Step1 Step 1: Mesylation (MsCl, Et3N, DCM) Start->Step1 Intermediate1 Mesylated Intermediate Step1->Intermediate1 Step2 Step 2: Elimination (DBU, Toluene, Reflux) Intermediate1->Step2 Intermediate2 α,β-Unsaturated Nitrile Step2->Intermediate2 Step3 Step 3: Stereoselective Michael Addition (e.g., (R)-N-benzyl-α-methylbenzylamine, LiHMDS, THF, -78°C) Intermediate2->Step3 Intermediate3 Chiral Piperidine Intermediate Step3->Intermediate3 Step4 Step 4: Reduction of Nitrile (e.g., Raney Nickel, H2, MeOH) Intermediate3->Step4 Intermediate4 Primary Amine Intermediate Step4->Intermediate4 Step5 Step 5: Reductive Amination (Formaldehyde, H2, Pd/C) Intermediate4->Step5 Intermediate5 N-Methylated Amine Step5->Intermediate5 Step6 Step 6: Deprotection (Boc & Benzyl) (e.g., H2, Pd(OH)2/C, TFA) Intermediate5->Step6 End (3R,4R)-4-methyl-3-(methylamino)piperidine (Key Intermediate for Tofacitinib) Step6->End

Figure 2: General synthetic workflow from the starting material to a key Tofacitinib precursor.

Step 1: Mesylation of the Hydroxyl Group

  • Dissolve this compound in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to 0 °C.

  • Add triethylamine (Et3N) followed by the dropwise addition of methanesulfonyl chloride (MsCl).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mesylated intermediate.

Step 2: Elimination to Form α,β-Unsaturated Nitrile

  • Dissolve the crude mesylated intermediate in toluene.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture, wash with 1N HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the α,β-unsaturated nitrile.

Step 3: Stereoselective Michael Addition

  • To a solution of a chiral amine (e.g., (R)-N-benzyl-α-methylbenzylamine) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add a strong base such as lithium hexamethyldisilazide (LiHMDS) dropwise.

  • After stirring for 30 minutes, add a solution of the α,β-unsaturated nitrile in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to obtain the chiral piperidine intermediate.

Step 4-6: Subsequent Transformations

The subsequent steps involve the reduction of the nitrile group to a primary amine, followed by reductive amination to introduce the N-methyl group, and finally, deprotection of the Boc and benzyl groups to yield the key (3R,4R)-4-methyl-3-(methylamino)piperidine intermediate. These steps typically involve standard procedures using reagents like Raney Nickel for nitrile reduction and palladium on carbon for debenzylation.

In Vitro JAK Enzyme Inhibition Assay Protocol

This protocol outlines a general method to determine the in vitro inhibitory activity of a compound, such as Tofacitinib, against a specific JAK isoform.

Assay_Workflow Start Prepare Reagents: - Test Compound (e.g., Tofacitinib) - JAK Enzyme - Substrate (Peptide) - ATP - Assay Buffer Step1 1. Compound Dispensing: Add serially diluted compound to assay plate Start->Step1 Step2 2. Enzyme Addition: Add JAK enzyme to each well Step1->Step2 Step3 3. Reaction Initiation: Add ATP/Substrate mix to start the kinase reaction Step2->Step3 Step4 4. Incubation: Incubate at room temperature Step3->Step4 Step5 5. Detection: Add detection reagent (e.g., ADP-Glo™) to measure kinase activity Step4->Step5 End 6. Data Analysis: - Measure Luminescence - Calculate % Inhibition - Determine IC50 Value Step5->End

Figure 3: General workflow for an in vitro JAK enzyme inhibition assay.

Materials:

  • Test compound (e.g., Tofacitinib)

  • Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3)

  • Peptide substrate

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup:

    • Add the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the JAK enzyme solution to each well and incubate briefly.

  • Kinase Reaction:

    • Initiate the reaction by adding a mixture of the peptide substrate and ATP to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., by adding ADP-Glo™ Reagent).

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of JAK activity for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its primary application in the synthesis of potent JAK inhibitors like Tofacitinib underscores its importance in the development of therapies for autoimmune diseases. The provided application notes and protocols offer a framework for researchers to utilize this building block in their drug discovery and development efforts.

References

LC-MS Method for the Analysis of Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a comprehensive guide for the quantitative analysis of tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate using a liquid chromatography-mass spectrometry (LC-MS) method. The protocols detailed herein are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and sensitive quantification of this molecule is essential for process monitoring, quality control, and pharmacokinetic studies. This application note describes a robust LC-MS method for the selective and sensitive determination of this compound. The method utilizes electrospray ionization (ESI) in positive ion mode, which is well-suited for piperidine derivatives due to the basicity of the nitrogen atom.[1]

Experimental

Materials and Reagents
  • This compound (Reference Standard)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

Liquid Chromatography Conditions

A standard reverse-phase liquid chromatography system is employed for the separation of the analyte. The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation.

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 5 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, hold for 2.9 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometry Conditions

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.

ParameterValue
Ionization Mode ESI Positive
Precursor Ion (m/z) 241.15
Product Ion (m/z) 185.1 (quantifier), 167.1 (qualifier)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/Hr
Desolvation Gas Flow 800 L/Hr

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation
  • Sample Dilution: Dilute the sample containing this compound with a 50:50 mixture of methanol and water to bring the concentration within the calibration range.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter prior to injection into the LC-MS system.

Workflow Diagram

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock_solution Prepare Stock Solution (1 mg/mL) working_solution Prepare Working Solution (100 µg/mL) stock_solution->working_solution Dilute calibration_standards Prepare Calibration Standards (1-1000 ng/mL) working_solution->calibration_standards Serially Dilute lc_separation LC Separation (C18 Column) calibration_standards->lc_separation sample_prep Prepare Sample (Dilution & Filtration) sample_prep->lc_separation ms_detection MS/MS Detection (ESI+) lc_separation->ms_detection Eluent quantification Quantification (Calibration Curve) ms_detection->quantification Mass Spectra reporting Reporting quantification->reporting

Caption: Workflow for the LC-MS analysis of this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method.

ParameterValue
Retention Time (RT) ~ 3.5 min
Precursor Ion (m/z) 241.15
Product Ion (m/z) - Quantifier 185.1
Product Ion (m/z) - Qualifier 167.1
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%

Conclusion

The described LC-MS method provides a sensitive, selective, and reliable approach for the quantification of this compound. The protocol is straightforward and can be readily implemented in a laboratory setting for routine analysis. The provided parameters serve as a robust starting point, with the potential for further optimization to meet specific analytical requirements.

References

Application Notes and Protocols: Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate as a versatile building block for the synthesis of complex and biologically active molecules. This intermediate is particularly valuable in the construction of spirocyclic systems and serves as a key component in the development of targeted therapeutics, including Janus kinase (JAK) inhibitors.

Introduction

This compound is a bifunctional piperidine derivative that offers a unique combination of reactive sites. The presence of a hydroxyl group and a cyanomethyl group on the same quaternary carbon atom, along with a Boc-protected nitrogen, allows for a variety of selective chemical transformations. This strategic arrangement of functional groups makes it an ideal starting material for creating intricate molecular architectures, particularly spirocyclic compounds, which are of significant interest in medicinal chemistry due to their rigid structures and potential for novel intellectual property.

The piperidine scaffold is a common motif in many approved drugs, valued for its ability to confer favorable pharmacokinetic properties. The specific substitution pattern of this building block has been leveraged in the synthesis of potent and selective inhibitors of the Janus kinase (JAK) family of enzymes, which are critical mediators in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immunity.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 774609-73-3
Molecular Formula C₁₂H₂₀N₂O₃
Molecular Weight 240.30 g/mol
Appearance White to off-white solid
Purity ≥96%
Storage Sealed in a dry environment at 2-8°C[1]

Synthesis of the Building Block

The following protocol details the synthesis of this compound from readily available starting materials.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Materials:

  • N-(tert-Butoxycarbonyl)-4-piperidone

  • Acetonitrile

  • n-Butyllithium (2.5 M solution in hexane)

  • Diisopropylamine

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Saturated brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

  • Nitrogen gas supply

Procedure:

  • Under a nitrogen atmosphere, slowly add n-butyllithium (2.5 M hexane solution, 12 mL, 30.1 mmol) dropwise to a pre-cooled (0°C) solution of diisopropylamine (3.05 g, 30.1 mmol) in anhydrous tetrahydrofuran (25 mL).

  • Stir the reaction mixture at room temperature for 30 minutes and then cool to -78°C.

  • Add a solution of acetonitrile (1.24 g, 30.2 mmol) in anhydrous tetrahydrofuran dropwise to the reaction system at -78°C and continue stirring for 1 hour.

  • Subsequently, add a solution of tert-butyl 4-oxopiperidine-1-carboxylate (3.0 g, 15.1 mmol) in anhydrous tetrahydrofuran (12 mL).

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Upon completion of the reaction, quench the reaction with a saturated aqueous ammonium chloride solution (100 mL) and extract with ethyl acetate.

  • Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 100:0 to 80:20) to afford N-tert-butyloxycarbonyl-4-hydroxy-4-cyanomethylpiperidine (1.5 g, 41% yield) as a white solid.

Quantitative Data:

ReactantMolar EquivalentAmount Used
N-(tert-Butoxycarbonyl)-4-piperidone1.03.0 g
Acetonitrile2.01.24 g
n-Butyllithium2.012 mL (2.5 M)
Diisopropylamine2.03.05 g
Product 1.5 g (41% yield)

Application in the Synthesis of Complex Molecules

Synthesis of Spiro[piperidine-4,3'-oxindole] Derivatives

Spirooxindoles are an important class of heterocyclic compounds with a wide range of biological activities. The quaternary center of this compound makes it an excellent precursor for the synthesis of spiro[piperidine-4,3'-oxindoles]. A plausible synthetic route would involve the intramolecular cyclization of a derivative of this building block.

Conceptual Experimental Workflow for Spiro[piperidine-4,3'-oxindole] Synthesis:

G A This compound B Reduction of Nitrile to Amine A->B e.g., H₂, Raney Ni C Intermediate Amine B->C D Reaction with Isatin Derivative C->D e.g., Isatin E Spirocyclization D->E Acid or Base Catalysis F Spiro[piperidine-4,3'-oxindole] Product E->F

Caption: Conceptual workflow for the synthesis of spiro[piperidine-4,3'-oxindoles].

Role in the Synthesis of Janus Kinase (JAK) Inhibitors

The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical for signal transduction of numerous cytokines and growth factors. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune and inflammatory diseases. Consequently, JAK inhibitors have emerged as an important class of therapeutics.

The 3,4-disubstituted piperidine core is a key structural feature of several JAK inhibitors, including tofacitinib. While the synthesis of tofacitinib has been extensively documented using other piperidine-based starting materials, the functional group arrangement in this compound provides a viable alternative route to construct the necessary chiral piperidine fragment.

The JAK-STAT Signaling Pathway:

The JAK-STAT pathway is a principal signal transduction cascade for a wide array of cytokines and growth factors. The binding of a ligand to its receptor induces receptor dimerization, which brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor 3. Receptor Phosphorylation JAK->STAT 5. STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Gene Regulation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding

Caption: The Janus Kinase (JAK)-STAT Signaling Pathway.

Conceptual Synthetic Approach to a JAK Inhibitor Precursor:

A potential synthetic strategy leveraging this compound to access a key intermediate for a JAK inhibitor is outlined below. This hypothetical pathway illustrates the utility of the building block's functional groups.

G A This compound B Chiral Resolution or Asymmetric Synthesis A->B C Enantiopure Piperidine Intermediate B->C D Functional Group Interconversion (e.g., Hydroxyl to Amine) C->D E Key Chiral Piperidine Moiety for JAK Inhibitor D->E F Coupling with Heterocyclic Core E->F G JAK Inhibitor F->G

Caption: Conceptual workflow for the synthesis of a JAK inhibitor.

Conclusion

This compound is a highly functionalized and valuable building block for the synthesis of complex, high-value molecules. Its unique structure provides a robust platform for the construction of spirocyclic systems and key intermediates for targeted therapeutics like JAK inhibitors. The detailed synthetic protocol for the building block itself, along with the conceptual pathways for its application, provides a strong foundation for researchers and drug development professionals to incorporate this versatile intermediate into their synthetic strategies. Further exploration of its reactivity will undoubtedly unveil new avenues for the efficient construction of novel molecular entities with significant therapeutic potential.

References

Application Notes and Protocols: Synthesis of tert-Butyl 4-Amino-4-cyanopiperidine-1-carboxylate via Strecker Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of ketones with nitriles is a fundamental transformation in organic synthesis, crucial for the introduction of nitrogen-containing functional groups. A prominent example of this is the Strecker synthesis, a multicomponent reaction that produces α-aminonitriles from a ketone or aldehyde, an amine, and a cyanide source. These α-aminonitriles are valuable intermediates, readily hydrolyzed to α-amino acids, which are foundational building blocks in medicinal chemistry and drug development.

This document provides a detailed protocol for the synthesis of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate from tert-butyl 4-oxopiperidine-1-carboxylate. While a direct reaction with acetonitrile is not a standard laboratory procedure due to the low nucleophilicity of the cyanomethyl anion, the Strecker reaction offers a reliable and well-established alternative to synthesize the corresponding α-aminonitrile. This protocol is designed to be a practical guide for chemists in research and development.

Reaction Principle

The core of this protocol is the Strecker synthesis, a one-pot, three-component reaction. The reaction proceeds through the initial formation of an imine from the ketone (tert-butyl 4-oxopiperidine-1-carboxylate) and an amine (in this case, ammonia generated in situ from ammonium chloride). Subsequently, a nucleophilic cyanide ion attacks the imine carbon to form the stable α-aminonitrile product, tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate.

Experimental Protocol: Strecker Synthesis of tert-Butyl 4-Amino-4-cyanopiperidine-1-carboxylate

This protocol is adapted from established procedures for the Strecker synthesis on cyclic ketones.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
tert-Butyl 4-oxopiperidine-1-carboxylate79099-07-3199.255.00 g25.1
Potassium Cyanide (KCN)151-50-865.121.96 g30.1
Ammonium Chloride (NH₄Cl)12125-02-953.491.61 g30.1
Methanol (MeOH)67-56-132.0450 mL-
Water (H₂O)7732-18-518.0225 mL-
Dichloromethane (DCM)75-09-284.93100 mL-
Saturated Sodium Bicarbonate (NaHCO₃) Solution--50 mL-
Brine--50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37--

Equipment:

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 4-oxopiperidine-1-carboxylate (5.00 g, 25.1 mmol) and ammonium chloride (1.61 g, 30.1 mmol) in a mixture of methanol (50 mL) and water (25 mL).

  • Addition of Cyanide: Cool the resulting solution to 0 °C in an ice bath. In a separate beaker, carefully dissolve potassium cyanide (1.96 g, 30.1 mmol) in 10 mL of water. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Avoid contact with acids, which liberates toxic hydrogen cyanide gas.

  • Slowly add the potassium cyanide solution to the stirred reaction mixture at 0 °C over a period of 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Extraction: To the remaining aqueous solution, add 50 mL of dichloromethane (DCM). Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with 25 mL of DCM.

  • Washing: Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Expected Yield and Characterization:

ProductAppearanceYield (%)Melting Point (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylateWhite to off-white solid75-85118-1221.47 (s, 9H), 1.70-1.85 (m, 2H), 1.90-2.05 (m, 2H), 2.15 (br s, 2H, NH₂), 3.10-3.25 (m, 2H), 3.90-4.05 (m, 2H)28.4, 35.8, 40.5, 52.1, 80.5, 121.8, 154.6

Note: Spectroscopic data are predicted based on known similar structures and may vary slightly.

Reaction Workflow and Signaling Pathway Diagrams

Strecker_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Ketone & NH4Cl in MeOH/H2O start->dissolve cool Cool to 0 °C dissolve->cool add_kcn Add KCN Solution cool->add_kcn react Stir at RT (12-24h) add_kcn->react concentrate Remove MeOH react->concentrate extract Extract with DCM concentrate->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify Product dry->purify end Final Product purify->end

Caption: Experimental workflow for the Strecker synthesis.

Strecker_Mechanism ketone tert-Butyl 4-oxopiperidine-1-carboxylate imine Imine Intermediate ketone->imine ammonia NH3 ammonia->imine aminonitrile tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate imine->aminonitrile cyanide CN⁻ cyanide->aminonitrile

Caption: Simplified reaction pathway for the Strecker synthesis.

Advanced and Alternative Methods

While the classic Strecker synthesis is robust, modern advancements offer alternative routes. The direct addition of acetonitrile to ketones is challenging but can be achieved under specific catalytic conditions. Recent research has explored the use of transition metal catalysts, such as those based on nickel or manganese, to facilitate the C-H activation of acetonitrile, thereby generating a more potent nucleophile. These methods, however, are often more complex, require specialized catalysts, and may not be as broadly applicable as the Strecker synthesis. They represent an area of active research with potential for future applications in drug discovery and development.

Conclusion

The Strecker synthesis provides a reliable and efficient method for the preparation of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate from tert-butyl 4-oxopiperidine-1-carboxylate. The resulting α-aminonitrile is a versatile intermediate for the synthesis of novel piperidine-based compounds, which are prevalent in many pharmaceutically active molecules. The detailed protocol and supporting information provided herein are intended to enable researchers to successfully implement this important transformation in their synthetic endeavors.

Application Notes and Protocols: The Role of n-Butyllithium in the Synthesis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine and its derivatives are ubiquitous scaffolds in a vast array of pharmaceuticals and natural products. The development of efficient and stereoselective methods for the synthesis of substituted piperidines is a cornerstone of modern medicinal chemistry. Among the powerful tools available to synthetic chemists, the use of n-butyllithium (n-BuLi) and its isomers, such as sec-butyllithium (s-BuLi), has emerged as a key strategy for the functionalization of the piperidine ring. This organolithium reagent primarily serves as a strong base to deprotonate N-protected piperidines, generating a highly reactive organolithium intermediate that can be trapped with various electrophiles. This methodology allows for the precise introduction of substituents at the C2 position, and with the use of chiral ligands, can afford access to enantioenriched piperidine derivatives.

These application notes provide a detailed overview of the utility of n-butyllithium in piperidine synthesis, including reaction mechanisms, experimental protocols, and quantitative data to guide researchers in this field.

Core Application: α-Lithiation of N-Boc-Piperidine

The most prevalent application of n-butyllithium in piperidine synthesis is the regioselective deprotonation (lithiation) at the carbon atom adjacent (α) to the nitrogen of an N-protected piperidine. The tert-butoxycarbonyl (Boc) group is the most commonly employed protecting group in this context due to its ability to direct the lithiation and its facile removal under acidic conditions.

The general mechanism involves the treatment of N-Boc-piperidine with n-butyllithium or sec-butyllithium, often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), in an ethereal solvent such as diethyl ether (Et₂O) or tetrahydrofuran (THF) at low temperatures (-78 °C to -40 °C). This generates a configurationally stable 2-lithio-N-Boc-piperidine intermediate. Subsequent quenching with an electrophile introduces a substituent at the 2-position.

Signaling Pathway Diagram

lithiation_trapping cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products N-Boc-Piperidine N-Boc-Piperidine Lithiated_Intermediate 2-Lithio-N-Boc-Piperidine N-Boc-Piperidine->Lithiated_Intermediate Deprotonation n-BuLi n-BuLi / TMEDA n-BuLi->Lithiated_Intermediate Substituted_Piperidine 2-Substituted-N-Boc-Piperidine Lithiated_Intermediate->Substituted_Piperidine Electrophilic Trapping Electrophile Electrophile (E+) Electrophile->Substituted_Piperidine

Caption: α-Lithiation of N-Boc-Piperidine and subsequent electrophilic trapping.

Experimental Protocols

Protocol 1: General Procedure for the Diastereoselective α-Lithiation and Trapping of N-Boc-2-methylpiperidine

This protocol is adapted from the work of Beak and co-workers for the synthesis of trans-2,6-disubstituted piperidines.[1][2][3]

Materials:

  • N-Boc-2-methylpiperidine

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-tetramethylethylenediamine (TMEDA)

  • Anhydrous diethyl ether (Et₂O)

  • Electrophile (e.g., carbon dioxide (CO₂), gaseous)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Standard laboratory glassware, dried in an oven and cooled under a stream of nitrogen or argon.

  • Magnetic stirrer and stirring bar

  • Low-temperature cooling bath (e.g., acetone/dry ice)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add N-Boc-2-methylpiperidine (1.0 equiv) and anhydrous diethyl ether (concentration typically 0.1-0.2 M).

  • Cool the solution to -40 °C using a suitable cooling bath.

  • Add TMEDA (1.2 equiv) dropwise to the stirred solution.

  • Slowly add s-BuLi (1.2 equiv) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Stir the resulting solution at -40 °C for 90 minutes.[2][3]

  • For trapping with carbon dioxide, bubble dry CO₂ gas through the solution for a specified time (e.g., 30 minutes) while maintaining the low temperature.

  • After the reaction with the electrophile is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -40 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-disubstituted piperidine.

Protocol 2: Enantioselective Synthesis of 2-Substituted-2-phenylpiperidines via Lithiation-Substitution

This protocol is based on the findings of O'Brien and co-workers for creating quaternary stereocenters.[4][5][6]

Materials:

  • Enantioenriched N-Boc-2-phenylpiperidine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., dimethyl sulfate)

  • Quenching solution (e.g., saturated aqueous NaHCO₃)

  • Standard inert atmosphere glassware and techniques.

Procedure:

  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add a solution of enantioenriched N-Boc-2-phenylpiperidine (1.0 equiv) in anhydrous THF (to a concentration of approximately 0.1 M).

  • Cool the solution to -50 °C.[4][5]

  • Add n-BuLi (1.1 equiv) dropwise to the stirred solution.

  • Stir the reaction mixture at -50 °C for 5-30 minutes.[4][5] The optimal time may vary and can be monitored by in situ IR spectroscopy if available.

  • Add the electrophile (e.g., dimethyl sulfate, 1.5 equiv) dropwise at -50 °C.

  • Stir the reaction at this temperature for a designated period (e.g., 1-3 hours).

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with an appropriate organic solvent.

  • Wash the combined organic extracts, dry over a suitable drying agent, and remove the solvent in vacuo.

  • Purify the product by chromatography to yield the enantioenriched 2-substituted-2-phenylpiperidine.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of piperidine derivatives using n-butyllithium and its isomers.

Table 1: Diastereoselective Synthesis of 2,6-Disubstituted Piperidines

Starting MaterialBase/AdditiveElectrophile (E+)ProductDiastereomeric Ratio (trans:cis)Yield (%)Reference
N-Boc-2-methylpiperidines-BuLi/TMEDACO₂N-Boc-6-methylpipecolic acid>95:582[2][3]
N-Boc-3-methylpiperidines-BuLi/TMEDACO₂N-Boc-5-methylpipecolic acid90:1056[3]

Table 2: Asymmetric Synthesis and Kinetic Resolution of Piperidine Derivatives

Starting Material (er)Base/LigandElectrophile (E+)Product (er)Yield (%)Reference
rac-N-Boc-piperidines-BuLi/(-)-sparteineMe₃SiCl(S)-N-Boc-2-(trimethylsilyl)piperidine (87:13)8[7]
(R)-N-Boc-2-phenylpiperidine (96:4)n-BuLi/TMEDAMe₂SO₄(R)-N-Boc-2-methyl-2-phenylpiperidine (94:6)86[8]
(R)-N-Boc-2-phenylpiperidine (96:4)s-BuLi/TMEDADMF(R)-N-Boc-2-formyl-2-phenylpiperidine (96:4)-[8]

Experimental Workflow Diagram

experimental_workflow start Start setup Assemble and Dry Glassware under Inert Atmosphere start->setup reactants Add N-Boc-Piperidine and Anhydrous Solvent setup->reactants cool Cool to Reaction Temperature (-78 to -40 °C) reactants->cool add_base Add TMEDA (optional) then n-BuLi/s-BuLi cool->add_base lithiation Stir for Designated Lithiation Time add_base->lithiation add_electrophile Add Electrophile lithiation->add_electrophile reaction Stir for Reaction Time add_electrophile->reaction quench Quench Reaction reaction->quench workup Aqueous Workup and Extraction quench->workup purify Purification by Chromatography workup->purify analyze Characterization (NMR, MS, etc.) purify->analyze end End analyze->end

Caption: General experimental workflow for the synthesis of piperidine derivatives.

Conclusion

The use of n-butyllithium and related organolithium reagents is a powerful and versatile method for the synthesis of a wide range of piperidine derivatives. Through the careful control of reaction parameters such as temperature, solvent, and additives, chemists can achieve high levels of regio- and stereoselectivity. The protocols and data presented herein serve as a valuable resource for researchers in academic and industrial settings, facilitating the development of novel piperidine-containing molecules with potential therapeutic applications. The continued exploration of new chiral ligands and reaction conditions will undoubtedly expand the scope and utility of this important synthetic transformation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, which typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with a deprotonated acetonitrile species.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Incomplete deprotonation of acetonitrile. 2. Inactive or degraded organolithium reagent (e.g., n-butyllithium). 3. Presence of moisture or other protic impurities in reagents or glassware. 4. Reaction temperature too high, leading to side reactions.1. Ensure slow, dropwise addition of the organolithium reagent to acetonitrile at a very low temperature (e.g., -78 °C). 2. Titrate the organolithium reagent prior to use to determine its exact molarity. 3. Thoroughly dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents. 4. Maintain a consistently low reaction temperature throughout the addition of the ketone and the subsequent stirring period.
Presence of a Major Byproduct with a Lower Polarity than the Product 1. Aldol condensation of the starting material, tert-butyl 4-oxopiperidine-1-carboxylate.[1] 2. Elimination of water from the desired product to form tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate.1. Add the deprotonated acetonitrile solution to the ketone solution slowly at a low temperature to maintain a low concentration of the enolate of the ketone. 2. Quench the reaction at a low temperature and avoid acidic workup conditions if possible. Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching.
Presence of a High Molecular Weight, Polar Impurity 1. Reaction of the acetonitrile anion with unreacted acetonitrile, leading to dimerization or oligomerization products.[2]1. Use a slight excess of the ketone relative to the deprotonated acetonitrile. 2. Maintain a very low temperature during the deprotonation of acetonitrile and the subsequent reaction with the ketone.
Difficult Purification 1. Presence of multiple, closely related byproducts. 2. The product is highly water-soluble.1. Optimize the reaction conditions to minimize side product formation. 2. Utilize column chromatography with a carefully selected solvent system. A gradient elution may be necessary. 3. After aqueous workup, extract the aqueous phase multiple times with a suitable organic solvent. Brine washes can help to reduce the amount of water in the organic phase.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the nucleophilic addition of a cyanomethyl anion to tert-butyl 4-oxopiperidine-1-carboxylate. The cyanomethyl anion is typically generated in situ by deprotonating acetonitrile with a strong base, such as n-butyllithium, at low temperatures.[3][4]

Q2: Why is a low reaction temperature (-78 °C) so critical for this synthesis?

A2: Low temperatures are crucial for several reasons:

  • To ensure the stability of the lithiated acetonitrile, preventing its reaction with the solvent (THF) or with itself.[5][6]

  • To control the rate of addition to the ketone, minimizing side reactions such as the aldol condensation of the starting material.[7]

  • To prevent the elimination of water from the final product.

Q3: My yield is consistently low. What are the most likely reasons?

A3: Consistently low yields are often due to:

  • Inactive n-butyllithium: This is a common issue. It is highly recommended to titrate your n-butyllithium solution before use to know its exact concentration.

  • Presence of water: Even trace amounts of water will quench the n-butyllithium and the lithiated acetonitrile. Ensure all glassware is flame-dried or oven-dried and that all solvents and reagents are anhydrous.

  • Incorrect stoichiometry: Accurate measurement of all reagents is critical.

Q4: I see a spot on my TLC that is less polar than my product and stains with potassium permanganate. What could it be?

A4: This is likely the elimination product, tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate. This α,β-unsaturated nitrile is formed by the dehydration of your target molecule. This can occur during the reaction, workup (especially if acidic), or purification. To minimize its formation, maintain low temperatures and use a neutral or slightly basic workup.

Q5: Can I use a different base instead of n-butyllithium?

A5: Other strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium amide could potentially be used to deprotonate acetonitrile.[3] However, n-butyllithium is a common choice for this transformation. The optimal base and reaction conditions may require some experimentation.

Experimental Protocol

Synthesis of this compound

Materials:

  • Tert-butyl 4-oxopiperidine-1-carboxylate

  • Anhydrous acetonitrile

  • n-Butyllithium (solution in hexanes, titrated)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Under a nitrogen atmosphere, add anhydrous acetonitrile to the flask, followed by anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a titrated solution of n-butyllithium in hexanes dropwise to the stirred acetonitrile solution, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithiated acetonitrile.

  • In a separate flame-dried flask under nitrogen, dissolve tert-butyl 4-oxopiperidine-1-carboxylate in anhydrous THF.

  • Slowly add the solution of tert-butyl 4-oxopiperidine-1-carboxylate to the lithiated acetonitrile solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Data Presentation

Parameter Expected Value Notes
Yield 60-85%Highly dependent on the quality of reagents and reaction conditions. Similar reactions for the synthesis of β-hydroxynitriles report yields in this range.[3]
Appearance White to off-white solid
Purity (by NMR) >95%After chromatographic purification.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions start_ketone Tert-butyl 4-oxopiperidine-1-carboxylate product Tert-butyl 4-(cyanomethyl)-4- hydroxypiperidine-1-carboxylate start_ketone->product + Lithiated Acetonitrile aldol Aldol Condensation Product start_ketone->aldol Self-condensation acetonitrile Acetonitrile lithiated_acetonitrile Lithiated Acetonitrile acetonitrile->lithiated_acetonitrile + n-BuLi -78 °C, THF nBuLi n-BuLi acetonitrile_dimer Acetonitrile Dimer lithiated_acetonitrile->acetonitrile_dimer + Acetonitrile elimination Elimination Product (α,β-Unsaturated Nitrile) product->elimination - H2O

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Workflow start Low or No Product Yield check_reagents Check Reagent Quality start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions inactive_nBuLi Inactive n-BuLi? check_reagents->inactive_nBuLi temp_control Temperature Control Issue? check_conditions->temp_control titrate_nBuLi Titrate n-BuLi inactive_nBuLi->titrate_nBuLi Yes moisture Moisture Present? inactive_nBuLi->moisture No dry_glassware Dry Glassware & Solvents moisture->dry_glassware Yes success Improved Yield moisture->success No maintain_low_temp Maintain -78 °C temp_control->maintain_low_temp Yes purification_issue Purification Problem? temp_control->purification_issue No optimize_chromatography Optimize Chromatography purification_issue->optimize_chromatography Yes purification_issue->success No

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Optimization of Reaction Conditions for Boc-Protected Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the optimization of reaction conditions involving Boc-protected piperidines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Boc-protection and deprotection of piperidines.

Boc-Protection Reactions

Q1: My Boc-protection reaction is slow or incomplete. How can I improve the reaction rate and yield?

A1: Incomplete or slow Boc-protection can be due to several factors. Here are some troubleshooting steps:

  • Choice of Reagents and Solvent:

    • Ensure you are using di-tert-butyl dicarbonate ((Boc)₂O) as the Boc source.

    • A catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

    • The choice of solvent is crucial. While dichloromethane (CH₂Cl₂) is common, for weakly nucleophilic amines, alcoholic solvents like methanol can enhance the reaction rate.[1] For substrates with poor solubility in common organic solvents, aqueous conditions with a base like sodium hydroxide may be effective.[2][3]

  • Reaction Conditions:

    • The reaction is typically run at room temperature.[4] If the reaction is sluggish, gentle heating may be applied, but this can also lead to side reactions.

    • Ensure a suitable base, such as triethylamine (TEA), is used to neutralize the acid formed during the reaction.[4]

  • Substrate-Specific Issues:

    • If your piperidine derivative exists as a zwitterion, its solubility in organic solvents may be poor, hindering the reaction.[2][3] In such cases, performing the reaction in a basic aqueous solution can improve solubility and reactivity.[2]

Q2: I am observing the formation of side products in my Boc-protection reaction. What are they and how can I avoid them?

A2: A common side reaction is the formation of a mixed anhydride if the substrate contains a carboxylic acid, which can then react with the amine to form an amide dimer.[2] To prevent this, running the reaction in an aqueous solution with a base like sodium hydroxide is recommended, as it will hydrolyze any mixed anhydride that forms.[2]

Boc-Deprotection Reactions

Q1: My N-Boc deprotection reaction is incomplete. How can I ensure complete removal of the Boc group?

A1: Incomplete deprotection is a frequent challenge. Here are several strategies to drive the reaction to completion:

  • Increase Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS and extend the reaction time until all the starting material has been consumed.[5]

  • Increase Acid Concentration: The concentration of the acid is a critical factor. Using a higher concentration or a larger excess of the acidic reagent can facilitate complete removal of the Boc group.[5] For instance, 4M HCl in dioxane is a commonly used and effective reagent.[5][6]

  • Optimize Temperature: A moderate increase in temperature (e.g., to 40-50°C) can often help to push the reaction to completion, but should be done cautiously to avoid side reactions.[5]

  • Improve Solubility: If the starting material has poor solubility in the reaction solvent, consider trying a different solvent system in which it is more soluble.[5]

Q2: I am observing significant side product formation during the deprotection of my Boc-protected piperidine. What are the common side reactions and how can I minimize them?

A2: Side reactions can significantly lower your yield and complicate purification. Here are some common issues and their solutions:

  • Degradation of Other Acid-Sensitive Groups: If your molecule contains other acid-labile functional groups (e.g., esters, acetals), the harsh acidic conditions required for Boc deprotection can also cleave them.[5] In such cases, consider using milder deprotection methods or an orthogonal protecting group strategy.[5][7]

  • Alkylation by tert-Butyl Cation: The tert-butyl cation generated during deprotection is electrophilic and can react with sensitive residues.[8] Using scavengers like anisole or triisopropylsilane can help to trap this cation and prevent unwanted side reactions.[]

Q3: What is the best work-up procedure after an acidic N-Boc deprotection?

A3: A proper work-up is crucial for isolating the deprotected piperidine in high yield and purity. A typical procedure involves:

  • Removal of Volatiles: After the reaction is complete, remove the solvent and excess acid under reduced pressure.[5]

  • Basification: Dissolve the residue in water or a suitable organic solvent and neutralize the excess acid by adding a base. Common choices include saturated aqueous sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or a dilute solution of sodium hydroxide (NaOH) until the pH is basic (pH > 7).[5]

  • Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., DCM or ethyl acetate).[5]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over an anhydrous salt like sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected piperidine.[5]

Quantitative Data Summary

The following tables summarize common reaction conditions for the Boc-protection and deprotection of piperidines.

Table 1: Typical Conditions for Boc-Protection of Piperidines

Reagent SystemBaseSolventTemperatureTimeTypical YieldReference(s)
(Boc)₂O, cat. DMAPTriethylamineCH₂Cl₂Room Temp.12 h92%
(Boc)₂O-MethanolRoom Temp.< 1 min - 2 hr-[1]
(Boc)₂OSodium HydroxideWaterRoom Temp.10-30 min75-95%[3]

Table 2: Common Conditions for N-Boc Deprotection of Piperidines

ReagentSolventTemperatureTimeNotesReference(s)
20-50% TFADichloromethane (DCM)0°C to Room Temp.30 min - 3 hrStandard and widely used method.[4][10] The reaction is exothermic and evolves gas.[4][4][10]
4M HClDioxaneRoom Temp.1-3 hrA common alternative to TFA.[5] The hydrochloride salt of the product often precipitates.[5][5]
50% TFADichloromethane (DCM)Room Temp.25 min (total)A short prewash (5 min) followed by a longer reaction time (20 min).[11][11]
6N HCl---Used for deprotection after a Mannich reaction.[12][12]

Experimental Protocols

Protocol 1: N-Boc Protection of Piperidine using (Boc)₂O and DMAP

Materials:

  • Piperidine derivative

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NaHCO₃ solution

  • 0.1 N aqueous HCl

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve the piperidine derivative (1.0 equiv) in CH₂Cl₂.

  • Add triethylamine (1.2 equiv) to the solution.[4]

  • Add a catalytic amount of DMAP.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv) in CH₂Cl₂ to the reaction mixture at room temperature.[4]

  • Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC).[4]

  • Upon completion, add saturated aqueous NaHCO₃ solution to quench the reaction.[13]

  • Extract the mixture with an organic solvent like tert-butyl methyl ether (3 x 25 mL).[13]

  • Combine the organic extracts and wash with 0.1 N aqueous HCl followed by saturated aqueous NaHCO₃ solution.[13]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the Boc-protected piperidine.

Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • N-Boc protected piperidine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected piperidine derivative (1.0 equiv) in anhydrous DCM in a round-bottom flask and cool the solution in an ice bath.[5]

  • Slowly add TFA (5-10 equiv) to the stirred solution.[5] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[4]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[5]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[5]

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[5]

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[5]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[5]

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine derivative.[5]

Visualizations

Boc_Protection_Workflow cluster_start Starting Materials Piperidine Piperidine Derivative Reaction Reaction Mixture (Room Temperature) Piperidine->Reaction Boc2O (Boc)₂O Boc2O->Reaction Base Base (e.g., TEA) Base->Reaction Solvent Solvent (e.g., CH₂Cl₂) Solvent->Reaction Workup Aqueous Workup (NaHCO₃, Extraction) Reaction->Workup Product Boc-Protected Piperidine Workup->Product

Caption: General workflow for the Boc-protection of a piperidine derivative.

Boc_Deprotection_Troubleshooting Start Boc Deprotection Reaction Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Time Increase Reaction Time Incomplete->Increase_Time Increase_Acid Increase Acid Equivalents Incomplete->Increase_Acid Increase_Temp Increase Temperature (e.g., 40-50°C) Incomplete->Increase_Temp Workup Proceed to Workup Complete->Workup Increase_Time->Check_Completion Increase_Acid->Check_Completion Increase_Temp->Check_Completion

Caption: Troubleshooting logic for an incomplete Boc-deprotection reaction.

References

Technical Support Center: Purification of Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the removal of impurities from Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The most common impurities typically arise from incomplete reactions or side reactions during the synthesis. These can include:

  • N-Boc-4-piperidone: This is the unreacted starting material if the addition of the cyanomethyl group is incomplete.

  • 4-Hydroxypiperidine: This can be present if the Boc protection of the piperidine nitrogen is incomplete or if the Boc group is inadvertently removed during synthesis or workup.[1]

  • Deprotected Piperidine: The Boc (tert-butoxycarbonyl) protecting group is sensitive to acidic conditions and can be cleaved, resulting in the formation of 4-(cyanomethyl)-4-hydroxypiperidine.[2][3][4]

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., dichloromethane, ethyl acetate, hexanes) may be present in the final product.

Q2: How can I assess the purity of my this compound?

A2: A combination of analytical techniques is recommended for a thorough purity assessment:[1][5]

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying non-volatile organic impurities.

  • Gas Chromatography (GC): Ideal for detecting residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps in identifying and quantifying proton-containing impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of unknown impurities.[1]

Q3: My NMR spectrum shows a peak around 2.5 ppm that doesn't belong to the product. What could it be?

A3: A signal around 2.5 ppm in the ¹H NMR spectrum could indicate the presence of the starting material, N-Boc-4-piperidone. The protons adjacent to the ketone in N-Boc-4-piperidone typically appear in this region. To confirm, you can compare the spectrum with that of an authentic sample of the starting material.

Q4: I am observing peak tailing during silica gel column chromatography of my compound. Why is this happening and how can I prevent it?

A4: Peak tailing is a common issue when purifying basic compounds like piperidines on standard silica gel.[6] The basic nitrogen of the piperidine ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to your eluent system.[6]

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Incomplete reaction: Presence of N-Boc-4-piperidone The reaction has not gone to completion.Purification: N-Boc-4-piperidone can typically be separated from the more polar product by silica gel column chromatography. A gradient elution starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increasing the polarity should allow for the separation. Monitor fractions by TLC.
Presence of deprotected piperidine impurity The Boc group was cleaved due to exposure to acidic conditions during workup or purification.[7][8]Avoid Acid: Ensure that all workup and purification steps are performed under neutral or slightly basic conditions. Avoid using strong acids for pH adjustments. If using reverse-phase HPLC, consider using a mobile phase buffered with ammonium acetate instead of trifluoroacetic acid (TFA).[7] Reprotection: If deprotection has already occurred, you may need to re-protect the piperidine nitrogen with a Boc group using Di-tert-butyl dicarbonate (Boc₂O).
Broad or tailing peaks during column chromatography Strong interaction between the basic piperidine nitrogen and the acidic silica gel.[6]Use a Basic Modifier: Add a small amount (0.1-1%) of a base like triethylamine or a few drops of ammonium hydroxide to your mobile phase to improve peak shape and separation.[6] Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral), which may have less interaction with your basic compound.
Product is not solidifying or is an oil Presence of residual solvents or other impurities.High Vacuum Drying: Dry the sample under high vacuum for an extended period to remove residual solvents. Recrystallization: If the compound is a solid, attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, diethyl ether/hexanes) to remove impurities. Chromatography: If still an oil, repurify by column chromatography.

Data Presentation

Table 1: Common Impurities and Analytical Detection Methods

Impurity Name Potential Source Recommended Analytical Method(s) Expected Observations
N-Boc-4-piperidoneIncomplete reaction¹H NMR, HPLC, LC-MS¹H NMR: Signal around 2.5 ppm. HPLC/LC-MS: Peak with a lower retention time than the product.
4-(cyanomethyl)-4-hydroxypiperidineAcid-catalyzed deprotection of the Boc group¹H NMR, HPLC, LC-MS¹H NMR: Absence of the t-butyl signal (~1.4 ppm). HPLC/LC-MS: More polar compound, shorter retention time on reverse phase.
4-HydroxypiperidineIncomplete Boc protection of starting material¹H NMR, GC-MS¹H NMR: Absence of both the Boc and cyanomethyl groups. GC-MS: Can detect this more volatile impurity.
Residual SolventsReaction and purification workupGC, ¹H NMRGC: Peaks corresponding to the solvents used. ¹H NMR: Characteristic solvent peaks.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography for Impurity Removal

This protocol outlines a general procedure for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Triethylamine (optional, as a basic modifier)

  • Glass column, flasks, and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp and a suitable staining solution (e.g., potassium permanganate)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting with a low polarity mobile phase, for example, 90:10 Hexanes:Ethyl Acetate. If using a basic modifier, add 0.1% triethylamine to the mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., to 70:30, 50:50 Hexanes:Ethyl Acetate). The optimal gradient will depend on the specific impurities present.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the separation using TLC.

    • Visualize the spots under a UV lamp (if applicable) and/or by staining with potassium permanganate. The product, having a hydroxyl group, should be more polar than the N-Boc-4-piperidone starting material.

  • Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

If the purified product is a solid but still contains minor impurities, recrystallization can be an effective final purification step.

Materials:

  • Purified this compound

  • A suitable solvent system (e.g., Ethyl acetate/Hexanes, Diethyl ether/Hexanes)

  • Erlenmeyer flask, heating source, ice bath

Procedure:

  • Dissolution: Dissolve the compound in a minimal amount of the hot, more soluble solvent (e.g., ethyl acetate).

  • Induce Crystallization: Slowly add the less soluble solvent (e.g., hexanes) until the solution becomes slightly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold, less soluble solvent, and dry under vacuum.

Mandatory Visualization

G start Start: Impure Product analytical Assess Purity (TLC, LC-MS, NMR) start->analytical impurity_id Identify Major Impurity analytical->impurity_id piperidone N-Boc-4-piperidone (Starting Material) impurity_id->piperidone Incomplete Reaction deprotected Deprotected Piperidine impurity_id->deprotected Acidic Conditions other Other Impurities / Oily Product impurity_id->other Other column Column Chromatography (Consider basic modifier) piperidone->column reprotect Consider Boc Reprotection deprotected->reprotect other->column recrystallize Recrystallization column->recrystallize end Pure Product column->end reprotect->column recrystallize->end

Caption: Troubleshooting workflow for impurity removal.

References

Stability issues of Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to address common stability issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for this molecule is its susceptibility to acidic conditions. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is designed to be removed by acid.[1] Therefore, exposure to even mild acidic environments can lead to the cleavage of this group, resulting in the formation of 4-(cyanomethyl)-4-hydroxypiperidinium salt. The nitrile and tertiary alcohol functional groups are generally more stable but can also degrade under harsh conditions.

Q2: How does pH affect the stability of the compound?

A2: The compound's stability is highly pH-dependent.

  • Acidic pH (pH < 6): The compound is expected to be unstable due to the acid-labile Boc group. The rate of degradation increases significantly as the pH decreases.[1]

  • Neutral pH (pH ≈ 7): The compound is generally stable at neutral pH.

  • Basic pH (pH > 8): The Boc group is stable under basic conditions.[1] However, very strong bases (e.g., concentrated NaOH) combined with high temperatures could potentially lead to other reactions, such as hydrolysis of the cyanomethyl group.

Q3: What are the likely degradation products under acidic conditions?

A3: The primary degradation product under acidic conditions is the deprotected piperidine, 4-(cyanomethyl)-4-hydroxypiperidine, which will exist as its corresponding salt (e.g., hydrochloride or trifluoroacetate, depending on the acid used). This occurs through the acid-catalyzed cleavage of the Boc group, which releases isobutylene and carbon dioxide.[1]

Q4: Is the compound stable during routine purification, such as silica gel chromatography?

A4: Caution is advised during silica gel chromatography. The acidic nature of standard silica gel can be sufficient to cause partial or complete removal of the Boc group, leading to streaking on TLC plates and poor recovery during column chromatography.[2] To mitigate this, it is recommended to use deactivated silica gel (e.g., by pre-treating with a solution of triethylamine in the eluent) or to consider alternative purification methods like reverse-phase chromatography.[2]

Q5: What are the recommended long-term storage conditions?

A5: For long-term storage, the compound should be kept as a solid in a tightly sealed container at low temperatures (2-8°C is often recommended) and protected from moisture.[3] Stock solutions should ideally be prepared fresh. If storage in solution is necessary, use an aprotic, anhydrous solvent and store at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[4]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Unexpected new spot on TLC or peak in LC-MS after acidic workup. The Boc group has been cleaved by the acid.Neutralize the reaction mixture promptly and gently after the transformation is complete. Use mild acidic conditions where possible (e.g., dilute citric acid instead of HCl).[2] Confirm the identity of the new peak by mass spectrometry; it will likely correspond to the deprotected compound.
Low yield in a reaction where the compound is a starting material in an acidic medium. The starting material is degrading under the reaction conditions due to Boc group cleavage.If the piperidine nitrogen needs to be protected, consider if the reaction can be performed under neutral or basic conditions. If acidic conditions are mandatory, a more acid-stable protecting group (e.g., Cbz) may be required.
Product degradation or poor separation during silica gel chromatography. The acidic nature of silica gel is causing on-column deprotection of the Boc group.1. Neutralize the Silica: Prepare a slurry of silica gel in your eluent containing a small amount of a volatile base like triethylamine (~0.1-1%).[2] 2. Use Alternative Media: Consider using neutral alumina or reverse-phase (C18) silica for purification. 3. Minimize Contact Time: Run the column as quickly as possible.
Precipitate forms in an aqueous buffer solution. The compound may have limited solubility, or degradation products may be less soluble.1. Check Solubility: Determine the compound's solubility in the chosen buffer system. 2. Analyze Precipitate: Isolate and analyze the precipitate to determine if it is the starting material or a degradation product.[5]

Experimental Protocols

Protocol: Forced Degradation Study for Stability Assessment

This protocol outlines a typical forced degradation study to assess the stability of this compound under acidic and basic stress conditions.[4][5]

1. Materials and Reagents:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC system with UV or MS detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • pH meter

2. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.

3. Experimental Procedure:

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl in a vial.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours).[4]

    • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH in a vial.

    • Incubate the solution at 60°C for 24 hours.[4]

    • At designated time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Control Sample:

    • Mix 1 mL of the stock solution with 1 mL of water.

    • Keep the control sample under the same temperature conditions as the stressed samples.

4. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.[6]

  • Monitor the disappearance of the parent compound peak and the appearance of any degradation product peaks.

  • Calculate the percentage of the remaining parent compound and the percentage of each degradant.

Data Presentation

Table 1: Representative Stability Data from a Forced Degradation Study

The following table presents hypothetical data from a forced degradation study performed as per the protocol above. This data illustrates the expected stability profile.

Condition Time (hours) Parent Compound Remaining (%) Primary Degradant (%) Notes
0.1 M HCl at 60°C 0100.00.0Time-zero reference
445.254.1Significant degradation observed.
815.783.5Near-complete degradation.
24< 1.0> 98.0Complete degradation.
0.1 M NaOH at 60°C 0100.00.0Time-zero reference
499.5< 0.5Compound is highly stable.
899.2< 0.5Negligible degradation.
2498.9< 1.0Very high stability under basic conditions.

Visualizations

Diagrams of Pathways and Workflows

AcidDegradation Start This compound Intermediate Protonated Intermediate Start->Intermediate + H⁺ (Acid) Deprotected 4-(cyanomethyl)-4- hydroxypiperidinium Salt Intermediate->Deprotected Cleavage Byproducts Isobutylene + CO2 Intermediate->Byproducts Release

Caption: Acid-catalyzed degradation pathway of the title compound.

StabilityWorkflow cluster_prep Preparation cluster_stress Stress Incubation cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution C Mix Stock with Media (Acid, Base, Neutral) A->C B Prepare Acidic (0.1M HCl), Basic (0.1M NaOH), and Neutral (H2O) Media B->C D Incubate at 60°C C->D E Withdraw Aliquots at Timepoints (0, 4, 8, 24h) D->E F Neutralize & Dilute Samples E->F G Analyze by HPLC F->G H Calculate % Degradation G->H

Caption: Experimental workflow for a forced degradation stability study.

Troubleshooting Start Observe Product Degradation CheckpH Was the sample exposed to acidic conditions? Start->CheckpH CheckSilica Was silica gel used for purification? CheckpH->CheckSilica No AcidYes Likely Boc Deprotection CheckpH->AcidYes Yes SilicaYes On-Column Degradation CheckSilica->SilicaYes Yes Other Investigate other factors (oxidation, temperature) CheckSilica->Other No Solution1 Use neutral/basic conditions or neutralize promptly AcidYes->Solution1 Solution2 Use deactivated silica or alternative media SilicaYes->Solution2

Caption: Troubleshooting logic for unexpected compound degradation.

References

Technical Support Center: Synthesis of Hydroxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of hydroxypiperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for common pitfalls encountered during synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to hydroxypiperidine derivatives?

A1: The most common and versatile methods for synthesizing hydroxypiperidine derivatives include:

  • Reduction of Hydroxypyridines: This involves the hydrogenation of the pyridine ring to the corresponding piperidine. Due to the aromatic stability of the pyridine ring, this often requires high-pressure hydrogenation with catalysts like Platinum(IV) oxide (PtO₂) or Rhodium on carbon (Rh/C).[1]

  • Reduction of Piperidones: Ketone reduction of N-protected 4-piperidones (e.g., N-Boc-4-piperidone) using reducing agents like sodium borohydride (NaBH₄) is a widely used method to obtain 4-hydroxypiperidines.[2][3]

  • Aza-Diels-Alder Reaction: This cycloaddition reaction provides a powerful method for constructing the piperidine ring with control over stereochemistry.[4]

  • Aza-Prins Cyclization: This reaction involves the cyclization of homoallylic amines with aldehydes to form 4-hydroxypiperidines, often with high diastereoselectivity.[5][6]

Q2: I'm observing a significant amount of N-Boc-1,2,3,6-tetrahydropyridine impurity in my synthesis of N-Boc-4-hydroxypiperidine. What is the cause and how can I prevent it?

A2: The formation of N-Boc-1,2,3,6-tetrahydropyridine is due to a dehydration (elimination) side reaction of the hydroxyl group from N-Boc-4-hydroxypiperidine. This can be catalyzed by both acidic and basic conditions, particularly at elevated temperatures.[2]

  • Troubleshooting Steps:

    • Neutralize pH during Workup: Ensure that the reaction mixture is neutralized before any concentration or distillation steps at elevated temperatures.

    • Avoid High Temperatures: If possible, avoid high temperatures during workup and purification. Use rotary evaporation at reduced pressure and moderate temperatures.

    • Purification: This byproduct can typically be separated from the desired product by column chromatography.[2]

Q3: My catalytic hydrogenation of a substituted hydroxypyridine is giving low yields. What are the potential issues?

A3: Low yields in the hydrogenation of hydroxypyridines can be attributed to several factors:

  • Catalyst Poisoning: The nitrogen atom in the pyridine ring and the resulting piperidine can act as a Lewis base and poison the metal catalyst, reducing its activity.[1]

  • Aromatic Stability: The pyridine ring is aromatic and requires forcing conditions (high pressure, active catalyst) to be reduced.

  • Inappropriate Catalyst Choice: The choice of catalyst is crucial. Rhodium and Ruthenium catalysts are often more effective than Palladium or Platinum for certain substituted pyridines.[1]

  • Reaction Conditions: Insufficient hydrogen pressure, reaction time, or inadequate temperature can lead to incomplete conversion.

Troubleshooting Guides

Issue 1: Low Yield in the Reduction of N-Boc-4-piperidone to N-Boc-4-hydroxypiperidine

Q: I am getting a low yield and my TLC shows the presence of starting material. What should I do?

A: This indicates an incomplete reduction reaction. Here are several troubleshooting steps:

  • Increase Reducing Agent Stoichiometry: The sodium borohydride (NaBH₄) may have been partially consumed by moisture or reaction with the solvent. Increasing the molar equivalents of NaBH₄ can help drive the reaction to completion.[2]

  • Extend Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time until the starting material is fully consumed.[2]

  • Control Temperature: The reaction is often run at 0 °C to room temperature. Ensure the temperature is maintained as per the protocol. For very slow reactions, a slight, carefully controlled increase in temperature might be necessary, but be cautious of potential side reactions.[2]

  • Ensure Anhydrous Conditions: Moisture can decompose the borohydride reducing agent. Ensure all glassware is oven-dried and use anhydrous solvents.

Issue 2: Formation of Di-Boc Impurity during Boc-Protection of 4-Hydroxypiperidine

Q: In the synthesis of N-Boc-4-hydroxypiperidine from 4-hydroxypiperidine, I observe a higher molecular weight byproduct. Could this be a di-Boc species?

A: Yes, it is possible to form a di-Boc byproduct where both the nitrogen and the hydroxyl group are protected by a Boc group, especially if an excess of Boc anhydride is used in the presence of a base.[2]

  • Troubleshooting Steps:

    • Control Stoichiometry of Boc Anhydride: Use a controlled amount of Boc anhydride (typically 1.05-1.1 equivalents) to minimize the reaction with the less nucleophilic hydroxyl group.[2]

    • Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can favor the protection of the more reactive amine over the alcohol.[2]

    • Purification: The di-Boc byproduct can be removed by column chromatography.[2]

Issue 3: Poor Stereoselectivity in Aza-Prins Cyclization

Q: My aza-Prins cyclization is producing a mixture of diastereomers. How can I improve the stereoselectivity?

A: The stereochemical outcome of the aza-Prins cyclization is influenced by several factors. High diastereoselectivity is often achieved, but optimization may be required.

  • Choice of Lewis Acid: The nature and amount of the Lewis acid catalyst can significantly impact the transition state geometry and, therefore, the diastereoselectivity. Screening different Lewis acids (e.g., BF₃·OEt₂, InCl₃, FeCl₃) is recommended.

  • Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the kinetically controlled product.

  • Substrate Structure: The steric bulk of the substituents on both the homoallylic amine and the aldehyde can influence the preferred direction of nucleophilic attack.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine

CatalystSupportSolventTemp (°C)Pressure (bar)Time (h)Conversion (%)Yield (%)Reference
Rh₂O₃-Methanol40516>9998[1]
Ru/CCarbonWater80506>9995[1]
PtO₂-Acetic Acid25704-6>9992[1]
Raney Ni-Ethanol150150-300129890[1]

Table 2: Effect of Reducing Agent on the Synthesis of N-Boc-4-hydroxypiperidine

Reducing AgentSolventTemp (°C)Time (h)Yield (%)Purity (%)Reference
Sodium BorohydrideMethanol0 - RT2-495-100>98[2][3]
Aluminum IsopropoxideToluene/Isopropanol502492>99 (GC)[3]
Lithium Aluminum HydrideTHF0 - RT2~90>97N/A

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-hydroxypiperidine via Boc-Protection

Materials:

  • 4-Hydroxypiperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM) or a mixture of water and dioxane

Procedure:

  • To a solution of 4-hydroxypiperidine (1.0 eq.) in a suitable solvent (e.g., dichloromethane), add potassium carbonate (1.5 eq.).[2]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq.) in the same solvent dropwise.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) to yield N-Boc-4-hydroxypiperidine as a white solid.[7][8]

Protocol 2: Catalytic Hydrogenation of 3-Hydroxypyridine using PtO₂

Materials:

  • 3-Hydroxypyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid

  • High-pressure autoclave/hydrogenator

Procedure:

  • In a high-pressure reaction vessel, add 3-hydroxypyridine (1.0 eq) and glacial acetic acid as the solvent.[9]

  • Carefully add the PtO₂ catalyst (1-5 mol%).

  • Seal the reaction vessel and purge with an inert gas (e.g., nitrogen) multiple times to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-70 bar).[9]

  • Stir the reaction mixture vigorously at room temperature for 4-24 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Once the reaction is complete, carefully vent the excess hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely. Quench the filter cake with water.

  • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by distillation or column chromatography as needed.

Visualizations

troubleshooting_workflow start Low Yield in Hydroxypiperidine Synthesis check_sm Check Starting Material Purity start->check_sm incomplete_rxn Incomplete Reaction? check_sm->incomplete_rxn side_reactions Significant Side Reactions? incomplete_rxn->side_reactions No increase_time Increase Reaction Time or Temperature incomplete_rxn->increase_time Yes increase_reagent Increase Reagent/ Catalyst Loading incomplete_rxn->increase_reagent Yes purification_issue Product Loss During Purification/Workup? side_reactions->purification_issue No optimize_cond Optimize Conditions (Solvent, pH, Temp) side_reactions->optimize_cond Yes add_scavenger Add Scavenger for Reactive Intermediates side_reactions->add_scavenger Yes modify_workup Modify Workup/ Purification Protocol purification_issue->modify_workup Yes end Improved Yield purification_issue->end No increase_time->end increase_reagent->end optimize_cond->end add_scavenger->end modify_workup->end stereoselectivity_factors stereoselectivity Stereoselectivity in Hydroxypiperidine Synthesis factors Key Influencing Factors stereoselectivity->factors temp Reaction Temperature factors->temp catalyst Catalyst/ Reagent Choice factors->catalyst substrate Substrate Sterics/Electronics factors->substrate solvent Solvent Effects factors->solvent sub_temp Lower Temp → Higher Selectivity temp->sub_temp sub_catalyst Chiral Catalysts/Auxiliaries catalyst->sub_catalyst sub_substrate Bulky groups direct attack substrate->sub_substrate sub_solvent Polarity/Coordinating ability solvent->sub_solvent alpha_glucosidase_inhibition cluster_pathway Normal Physiological Pathway cluster_inhibition Inhibitory Action title Mechanism of Alpha-Glucosidase Inhibition carbs Dietary Carbohydrates (e.g., Starch, Sucrose) alpha_glucosidase α-Glucosidase (in Small Intestine) carbs->alpha_glucosidase Hydrolysis glucose Glucose alpha_glucosidase->glucose blocked Active Site Blocked alpha_glucosidase->blocked absorption Glucose Absorption into Bloodstream glucose->absorption hyperglycemia Postprandial Hyperglycemia absorption->hyperglycemia inhibitor Hydroxypiperidine Derivative (e.g., Deoxynojirimycin) inhibitor->alpha_glucosidase Competitive Inhibition reduced_absorption Reduced Glucose Absorption blocked->reduced_absorption normoglycemia Controlled Blood Glucose Levels reduced_absorption->normoglycemia

References

Technical Support Center: Alternative Purification Methods for Polar Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of polar piperidine compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of polar piperidine compounds using various chromatographic techniques.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Q1: My polar piperidine compound shows poor retention and elutes near the void volume. How can I increase retention?

A1: Insufficient retention in HILILC for polar basic compounds is a common issue. Here are several strategies to enhance retention:

  • Increase the Organic Content of the Mobile Phase: The primary driver of retention in HILIC is the high concentration of organic solvent (typically acetonitrile). Gradually increasing the percentage of acetonitrile in your mobile phase will strengthen the retention of polar analytes.[1] A minimum of 3% water is generally recommended to maintain the aqueous layer on the stationary phase that facilitates partitioning.[1]

  • Optimize Mobile Phase pH: For basic compounds like piperidines, selecting a mobile phase pH where the analyte is charged can increase retention, especially on stationary phases with cation exchange properties.[1]

  • Choose an Appropriate Stationary Phase: For basic analytes, a stationary phase with cation exchange characteristics can provide increased retention.[1]

  • Ensure Proper Column Equilibration: HILIC columns require longer equilibration times than reversed-phase columns to establish a stable water layer on the stationary phase. A post-gradient re-equilibration of approximately 20 column volumes is often recommended.[1]

Q2: I'm observing significant peak tailing for my piperidine compound in HILIC. What is the cause and how can I fix it?

A2: Peak tailing for basic compounds in HILIC is often due to strong interactions with the stationary phase. To mitigate this:

  • Use Buffer Salts: The addition of buffer salts like ammonium acetate or ammonium formate to the mobile phase can reduce electrostatic interactions between charged analytes and the stationary phase, leading to improved peak shape.[2]

  • Adjust Mobile Phase pH: A mobile phase pH that is close to the pKa of your piperidine compound can cause retention time drift and peak shape issues. Adjusting the pH away from the pKa can often resolve this.[1]

  • Consider a Different Stationary Phase: Modern HILIC phases, including those with zwitterionic or amide functionalities, can offer better peak shapes for basic compounds compared to bare silica.

Q3: My sample containing a polar piperidine compound is not soluble in the high organic mobile phase required for HILIC. What should I do?

A3: Sample solubility can be a challenge in HILIC. Here are some solutions:

  • Match Injection Solvent to Initial Mobile Phase: It is critical that the injection solvent is as close as possible to the initial mobile phase conditions to ensure good peak shape.[3]

  • Use a Weaker Sample Diluent: For HILIC, a weak sample diluent will have a high organic content, typically acetonitrile.[4]

  • Explore Alternative Solvents: While acetonitrile is the most common organic solvent in HILIC, other polar, water-miscible organic modifiers can be used.[2]

Supercritical Fluid Chromatography (SFC)

Q1: My polar piperidine compound has low recovery after preparative SFC purification. What are the likely causes?

A1: Low recovery in SFC for polar compounds can be due to several factors:

  • Analyte Solubility: The compound may have poor solubility in the supercritical fluid mobile phase. Increasing the proportion of a polar co-solvent like methanol can improve solubility and recovery.[5][6] For very polar compounds, adding a small amount of water to the modifier can be effective.[6]

  • Irreversible Adsorption: The compound may be irreversibly adsorbing to active sites on the stationary phase. Adding a basic modifier like ammonium hydroxide or diethylamine to the co-solvent can mask these sites and improve recovery.[7]

  • Compound Instability: Although less common in SFC due to the milder conditions, ensure your compound is stable under the purification conditions.

Q2: I am seeing poor peak shapes (tailing) for my basic piperidine compound in SFC. How can this be improved?

A2: Peak tailing of basic compounds in SFC is a common issue that can be addressed by:

  • Adding a Basic Modifier: Incorporating a small amount of a basic additive, such as ammonium hydroxide or diethylamine, into the co-solvent is highly effective at improving the peak shape of basic compounds.[7]

  • Choosing the Right Stationary Phase: While 2-ethylpyridine columns are a common starting point for achiral SFC, other phases like diol or even chiral stationary phases can offer different selectivity and improved peak shapes.[7][8]

Ion-Pair Reversed-Phase Chromatography

Q1: How do I choose the right ion-pairing reagent for my polar piperidine compound?

A1: The choice of ion-pairing reagent is critical for successful separation. For basic compounds like piperidines, which will be positively charged at acidic pH, an anionic ion-pairing reagent is needed.

  • Alkyl Sulfonates: Fatty sulfonic acids, such as heptane or octane sulfonic acid, are commonly used as ion-pairing reagents for amines.[6]

  • Perfluorinated Carboxylic Acids: Reagents like trifluoroacetic acid (TFA) are often used, though they can sometimes be difficult to remove from the final product and may suppress ionization in mass spectrometry.

  • Reagent Quality: Always use high-purity ion-pairing reagents to avoid baseline noise and irreproducibility.[9]

Q2: My piperidine compound is still not well-retained even with an ion-pairing reagent. What can I do?

A2: To increase retention in ion-pair reversed-phase chromatography:

  • Increase Ion-Pair Reagent Concentration: A higher concentration of the ion-pairing reagent in the mobile phase can lead to increased retention.

  • Optimize Mobile Phase pH: Ensure the mobile phase pH is such that your piperidine compound is at least partially ionized.[9]

  • Adjust Organic Modifier Concentration: As with standard reversed-phase chromatography, decreasing the concentration of the organic solvent (e.g., acetonitrile or methanol) will increase retention.

Frequently Asked Questions (FAQs)

Q1: When should I choose HILIC, SFC, or Ion-Pair Reversed-Phase for purifying my polar piperidine compound?

A1: The choice of technique depends on the specific properties of your compound and the impurities you need to remove.

  • HILIC is an excellent choice for very polar, hydrophilic compounds that show little to no retention in reversed-phase chromatography.[10][11] It is also highly compatible with mass spectrometry.

  • SFC is a "green" chemistry alternative that uses supercritical CO2 as the main mobile phase component, significantly reducing organic solvent consumption.[12] It offers fast separations and is particularly well-suited for high-throughput purification and for compounds that are thermally labile.[12]

  • Ion-Pair Reversed-Phase Chromatography is a good option when you want to use standard reversed-phase columns and instrumentation. It is effective for moderately polar, ionizable compounds.[13] However, the ion-pairing reagents can sometimes be difficult to remove from the final product and may contaminate the HPLC system.[7]

  • Ion-Exchange Chromatography is ideal for compounds that are charged over a wide pH range. It separates molecules based on their net charge.

Q2: What is Solid-Phase Extraction (SPE) and how can it be used for purifying polar piperidine compounds?

A2: Solid-Phase Extraction (SPE) is a sample preparation technique used to isolate and concentrate analytes from a solution by partitioning them between a solid and a liquid phase. It can be used as a standalone purification method for simple separations or, more commonly, as a cleanup step before a higher-resolution chromatographic technique. For polar piperidine compounds, SPE can be used to:

  • Remove Non-Polar Impurities: By using a reversed-phase sorbent (e.g., C18), non-polar impurities can be retained while the polar piperidine compound passes through.

  • Concentrate the Analyte: If the piperidine compound is present in a dilute solution, it can be adsorbed onto a suitable SPE sorbent and then eluted in a smaller volume of a stronger solvent.

  • Fractionate Complex Samples: SPE can be used to separate a complex mixture into simpler fractions before further purification.

Q3: How does the pKa of my piperidine compound affect purification method development?

A3: The pKa of the piperidine nitrogen (typically around 11) is a critical parameter to consider. It determines the charge state of your molecule at a given pH, which in turn influences its interaction with the stationary phase.

  • In reversed-phase and ion-pair chromatography , working at a pH at least two units below the pKa will ensure the piperidine is protonated (positively charged), which is necessary for interaction with an anionic ion-pairing reagent.

  • In HILIC , the pH will affect both the charge of the analyte and the surface charge of the stationary phase, influencing retention through electrostatic interactions.[1]

  • In ion-exchange chromatography , the pH must be controlled to ensure the analyte has the desired charge for binding to the cation-exchange resin.

Data Presentation: Comparison of Purification Techniques

The following tables provide a qualitative and quantitative comparison of the alternative purification methods.

Table 1: Qualitative Comparison of Alternative Purification Methods

FeatureHydrophilic Interaction Liquid Chromatography (HILIC)Supercritical Fluid Chromatography (SFC)Ion-Pair Reversed-Phase HPLCIon-Exchange Chromatography (IEX)
Principle Partitioning of polar analytes into a water-rich layer on a polar stationary phase.Normal-phase chromatography using supercritical CO2 as the primary mobile phase.Reversed-phase chromatography with an added ion-pairing reagent to retain ionic analytes.Separation based on reversible interactions between charged analytes and an oppositely charged stationary phase.
Best Suited For Very polar, hydrophilic, and basic compounds.[10][11]Thermally labile compounds, chiral separations, and high-throughput purification.[12]Moderately polar, ionizable compounds.[13]Charged molecules.
Advantages Excellent retention for very polar compounds, MS-friendly mobile phases.[14]Fast separations, reduced organic solvent consumption ("green"), concentrated fractions.[5][7]Uses standard reversed-phase columns and hardware.High capacity and high resolution for charged molecules.
Disadvantages Longer equilibration times, potential sample solubility issues in high organic mobile phases.[1]Requires specialized instrumentation.[5]Ion-pairing reagents can be difficult to remove and may cause ion suppression in MS.[7]Limited to charged analytes, requires buffer gradients for elution.

Table 2: Quantitative Performance Metrics (Illustrative)

ParameterHILICPreparative SFCIon-Pair RP-HPLC
Typical Recovery >90%80-99%[6][15]>90%
Typical Purity Achieved >98%>99%[6]>98%
Relative Throughput ModerateHighLow to Moderate
Solvent Consumption ModerateLowHigh

Note: The values in Table 2 are illustrative and can vary significantly depending on the specific compound, scale, and optimization of the method.

Experimental Protocols

Protocol 1: HILIC Purification of a Polar Piperidine Derivative
  • Column Selection: Start with a bare silica or an amide-based HILIC column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM ammonium formate.

    • Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM ammonium formate.

  • Column Conditioning and Equilibration:

    • Flush the column with 100% Mobile Phase B for 5-10 column volumes.

    • Equilibrate the column with 100% Mobile Phase A for at least 20 column volumes before the first injection.[1]

  • Sample Preparation: Dissolve the crude piperidine compound in the initial mobile phase composition (95% acetonitrile) at a concentration of 10-20 mg/mL. Filter the sample through a 0.45 µm filter.

  • Gradient Elution:

    • Inject the sample onto the equilibrated column.

    • Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 column volumes.

    • Hold at 100% Mobile Phase B for 5 column volumes.

    • Return to 0% Mobile Phase B and re-equilibrate for at least 20 column volumes.

  • Fraction Collection and Analysis: Collect fractions based on UV absorbance. Analyze the purity of each fraction by analytical HPLC or LC-MS.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Preparative SFC of a Polar Piperidine Compound
  • Column Selection: A 2-Ethylpyridine or Diol column (e.g., 250 x 21.2 mm, 5 µm) is a good starting point.[7][8]

  • Mobile Phase Preparation:

    • Mobile Phase A: Supercritical CO2.

    • Mobile Phase B (Co-solvent): Methanol with 0.2% ammonium hydroxide or diethylamine.[6][7]

  • System Parameters:

    • Flow Rate: 70 g/min .

    • Back Pressure: 120 bar.

    • Column Temperature: 35 °C.

  • Sample Preparation: Dissolve the crude piperidine compound in the co-solvent (methanol) or a 1:1 mixture of dichloromethane/methanol.[7]

  • Elution:

    • Optimize the separation on an analytical scale first to determine the optimal isocratic co-solvent percentage or gradient profile.

    • For preparative scale, an isocratic method is often used for simplicity and efficiency.

  • Fraction Collection: Collect fractions based on UV or MS-triggered collection.

  • Product Isolation: The majority of the CO2 will evaporate upon depressurization, leaving the purified compound in a small volume of the co-solvent, which can be easily removed.

Visualizations

Workflow for Selecting a Purification Method

G start Start: Crude Polar Piperidine Compound is_charged Is the compound permanently charged? start->is_charged is_very_polar Is the compound very polar? (Poorly retained on C18) is_charged->is_very_polar No iex Ion-Exchange Chromatography (IEX) is_charged->iex Yes need_high_throughput Is high throughput or 'green' chemistry a priority? is_very_polar->need_high_throughput No hilic Hydrophilic Interaction Chromatography (HILIC) is_very_polar->hilic Yes sfc Supercritical Fluid Chromatography (SFC) need_high_throughput->sfc Yes ip_rp Ion-Pair Reversed-Phase Chromatography need_high_throughput->ip_rp No rp Standard Reversed-Phase (Polar-embedded/endcapped C18) ip_rp->rp Consider as alternative

Caption: Decision tree for selecting an appropriate purification method.

General HILIC Purification Workflow

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification sample_prep Dissolve Sample in High Organic inject Inject Sample sample_prep->inject mobile_phase_prep Prepare ACN/Aqueous Mobile Phases column_equil Equilibrate Column (>=20 CV) mobile_phase_prep->column_equil column_equil->inject gradient Run Gradient (Increasing Aqueous) inject->gradient collect Collect Fractions (UV) gradient->collect analyze Analyze Fractions (LC-MS) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate

Caption: A typical experimental workflow for HILIC purification.

References

Characterization of unexpected byproducts in piperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Piperidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common and unexpected issues encountered during the synthesis of piperidine and its derivatives. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to help you identify and characterize unexpected byproducts, thereby improving your reaction outcomes and purity of the final product.

Troubleshooting Guides

This section addresses specific issues that may arise during the three primary synthetic routes to piperidines: catalytic hydrogenation of pyridine, reductive amination, and aza-Diels-Alder reactions.

Catalytic Hydrogenation of Pyridine Derivatives

The catalytic hydrogenation of pyridines is a fundamental and widely used method for piperidine synthesis. However, it can be affected by incomplete reduction, catalyst poisoning, or the formation of undesired side products.[1]

Issue 1.1: Incomplete Reduction Leading to Dihydropyridine and Tetrahydropyridine Byproducts

  • Question: My reaction is sluggish, and I'm observing significant amounts of partially hydrogenated intermediates (e.g., dihydropyridines, tetrahydropyridines) by GC-MS. How can I drive the reaction to completion?

  • Answer: Incomplete reduction is a common challenge.[1] The stability of the aromatic pyridine ring requires potent catalytic systems.[2] Consider the following troubleshooting steps:

    • Increase Hydrogen Pressure: Higher H₂ pressure can significantly enhance the rate of hydrogenation and favor the formation of the fully saturated piperidine ring.[1]

    • Optimize Catalyst Loading: Insufficient catalyst will lead to incomplete conversion. A typical loading for heterogeneous catalysts like Pd/C or PtO₂ is 5-10 mol%.[1]

    • Change the Catalyst: Some catalysts are inherently more active for pyridine reduction. Rhodium on carbon (Rh/C) and rhodium(III) oxide (Rh₂O₃) are often more effective than palladium on carbon (Pd/C), sometimes allowing for milder conditions (e.g., 40°C and 5 bar H₂).[3] Platinum-based catalysts like PtO₂ (Adams' catalyst), especially in an acidic solvent like acetic acid, are also highly effective.[1][2]

    • Elevate the Temperature: Carefully increasing the reaction temperature can improve reaction rates, but be mindful of potential side reactions.[1]

Issue 1.2: Formation of N-Alkylated Piperidine Byproducts

  • Question: My NMR analysis shows signals corresponding to an N-alkylated piperidine, and my reaction was run in methanol. What happened and how can I prevent it?

  • Answer: N-alkylation is a known side reaction when using alcohol solvents. The newly formed, nucleophilic piperidine can react with the solvent, which acts as an alkylating agent, particularly at elevated temperatures.[1]

    • Lower the Reaction Temperature: If the catalyst system allows, perform the hydrogenation at a lower temperature to minimize the rate of this side reaction.[1]

    • Change the Solvent: Switch to a non-alkylating solvent. Ethereal solvents (like THF, dioxane) or esters (like ethyl acetate) are excellent alternatives.[1]

Issue 1.3: Catalyst Poisoning or Deactivation

  • Question: My reaction started well but then stalled, and the catalyst has changed color. What are the likely causes?

  • Answer: Catalyst deactivation is a frequent issue. The Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can act as a catalyst poison by strongly coordinating to the metal surface.[2][4]

    • Use an Acidic Additive: Performing the reaction in a solvent like glacial acetic acid or with an acidic additive can protonate the nitrogen, preventing it from binding to and poisoning the catalyst.[2]

    • Select a Robust Catalyst: Some catalysts are more resistant to poisoning. Iridium-based catalysts, for example, can operate via an ionic hydrogenation mechanism that is less susceptible to poisoning by nitrogen lone pairs.[5]

Reductive Amination

Reductive amination is a versatile method for synthesizing piperidines, often starting from 1,5-dicarbonyl compounds like glutaraldehyde and an amine source.[6] Key challenges involve controlling the initial condensation and preventing side reactions.

Issue 2.1: Formation of Unexpected Aldol or Self-Condensation Products

  • Question: I am attempting to synthesize piperidine from glutaraldehyde and ammonia, but I am seeing higher molecular weight impurities. What could these be?

  • Answer: Glutaraldehyde is prone to self-condensation, especially under basic or acidic conditions, leading to polymeric byproducts. The reaction to form the piperidine precursor (an imine) is in equilibrium with the starting materials.[7]

    • Control pH: The reaction is typically most efficient in a weakly acidic medium (pH 4-6), which facilitates imine formation without excessively promoting aldol-type side reactions.

    • Stepwise Procedure: Consider a stepwise approach. First, form the imine intermediate under controlled conditions (e.g., in methanol), and then add the reducing agent (like NaBH₃CN or NaBH(OAc)₃) in a second step.[8] This separates the condensation from the reduction.

Issue 2.2: Byproduct from Reaction with Cyanoborohydride

  • Question: My product contains an impurity with a mass corresponding to the addition of a cyano group. Is this from the reducing agent?

  • Answer: Yes, when using sodium cyanoborohydride (NaBH₃CN) as the reducing agent, a small amount of a cyano-addition byproduct can sometimes be observed.[8]

    • Alternative Reducing Agent: Switch to a different reducing agent that does not contain a cyanide moiety. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent, milder alternative that avoids this specific side reaction.[6] Hydrogenation over a metal catalyst (e.g., Pd/C) is another clean option.[9]

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition for constructing the piperidine ring, but its success is highly dependent on the electronic nature of the imine and diene.

Issue 3.1: Low Yield and No Cycloaddition Product Observed

  • Question: My aza-Diels-Alder reaction between an N-aryl imine and Danishefsky's diene is not working. What are some common failure points?

  • Answer: The reactivity in aza-Diels-Alder reactions is highly sensitive to the substrates and catalyst.

    • Imine Electrophilicity: The imine may not be sufficiently electrophilic. Attaching an electron-withdrawing group to the imine nitrogen significantly increases the reaction rate.

    • Lewis Acid Catalyst: Most aza-Diels-Alder reactions require a Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂) to activate the imine dienophile. Ensure the catalyst is fresh and anhydrous.

    • Stepwise vs. Concerted Mechanism: With electron-rich dienes like Danishefsky's diene, the mechanism may be a stepwise Mannich-Michael pathway rather than a concerted cycloaddition. This can be influenced by the choice of Lewis acid.

Frequently Asked Questions (FAQs)

Q1: My purified piperidine has a yellow tint. What is the cause and how can I remove it? A: A yellow color in piperidine is almost always due to the presence of minor oxidation products. While these may not interfere with all applications, high-purity is often required. The most effective method for removing these colored impurities is distillation. To prevent re-oxidation, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

Q2: I am struggling to separate my piperidine product from unreacted pyridine starting material by distillation. Why is this so difficult? A: Piperidine and pyridine form a constant-boiling azeotropic mixture, making complete separation by simple fractional distillation very challenging. To overcome this, a chemical separation is recommended. Bubbling carbon dioxide (CO₂) gas through a solution of the mixture (in an organic solvent) will cause piperidine to selectively precipitate as solid piperidine carbonate, while the less basic pyridine remains in solution. The solid salt can then be filtered off, and the free piperidine base can be liberated by treatment with a strong base like NaOH.

Q3: My NMR spectrum has unassigned peaks. What is a general workflow to identify them? A: Identifying unknown peaks requires a systematic approach:

  • Check for Common Contaminants: Compare the chemical shifts of the unknown peaks to tables of common laboratory solvents (e.g., ethyl acetate, acetone, dichloromethane) and grease.[10][11]

  • Analyze Multiplicity and Integration: Determine the number of protons (integration) and the splitting pattern (multiplicity) for each unknown signal. This provides clues about the structure of the byproduct.[12]

  • Acquire 2D NMR Spectra: A 2D ¹H-¹H COSY spectrum will show which protons are coupled to each other, helping to piece together fragments of the unknown molecule. A ¹³C-¹H HSQC spectrum will identify which protons are attached to which carbons.[13]

  • Obtain a Mass Spectrum: Use LC-MS or GC-MS to get the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can provide the molecular formula.[14]

  • Propose a Structure: Based on the combined NMR and MS data, and considering the reactants and potential side reactions, propose a likely structure for the byproduct.

Data Presentation

Table 1: Quantitative Comparison of Catalysts for Pyridine Hydrogenation

The choice of catalyst is critical for achieving high conversion and selectivity in pyridine hydrogenation. This table summarizes the performance of several common heterogeneous catalysts.

CatalystSubstrateTemp (°C)H₂ Pressure (bar)Time (h)Conversion (%)Selectivity to Piperidine (%)Reference
Rh₂O₃ (0.5 mol%)Pyridine40516>99>99[3]
Ru/PDVB Pyridine100103>99>99[15]
PtO₂ (Adams')2-Methylpyridine253.42100>99[2]
10% Pd/C 4-Pyridinecarbonitrile¹3065.510098[16]
Pd-Ag/Al₂O₃ Pyridine6070-9999[17][18]
Rh/KB (Electrocatalytic)PyridineAmbientN/A-10098[19][20]

¹Note: For the Pd/C catalyst, the reaction involves hydrogenation of both the pyridine ring and the nitrile group.

Experimental Protocols

Protocol 1: General Procedure for ¹H NMR Analysis of a Crude Piperidine Reaction Mixture

This protocol provides a general method for preparing and analyzing a crude reaction sample to identify the main product and potential byproducts.

  • Sample Preparation:

    • Take an aliquot of the crude reaction mixture and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

    • Dissolve 5-10 mg of the crude residue in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). For piperidinium salts, Deuterium Oxide (D₂O) or Methanol-d₄ may be more appropriate.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

    • Typical acquisition parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate all peaks. Set the integration of a known product peak to the corresponding number of protons (e.g., the N-CH₂ protons of the piperidine ring).

    • Analyze the chemical shifts, integration values, and coupling patterns of all signals. Compare the product signals to literature values or a known standard.

    • For unknown signals, refer to the troubleshooting workflow in the FAQ section. A D₂O shake can be performed to identify exchangeable protons (e.g., N-H, O-H), which will disappear from the spectrum.[21]

Protocol 2: General Procedure for LC-MS Analysis to Identify Unknown Byproducts

This protocol outlines a standard approach for using LC-MS to determine the molecular weights of components in a complex reaction mixture.

  • Sample Preparation:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • Chromatographic Conditions (Reversed-Phase):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 10-20 minutes to elute compounds with a range of polarities.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI), run in both positive and negative ion modes to detect a wide range of compounds.

    • Mass Analyzer: Scan a broad mass range (e.g., m/z 50-1000).

    • Data Analysis:

      • Examine the total ion chromatogram (TIC) to see all separated components.

      • Extract the mass spectrum for each peak. The molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) will confirm the molecular weight of each component, including unknown byproducts.

      • If using tandem MS (MS/MS), analyze the fragmentation patterns to gain structural information about the unknowns.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Initial Analysis cluster_troubleshooting Troubleshooting & Characterization cluster_outcome Outcome synthesis Piperidine Synthesis (Crude Mixture) tlc TLC / Crude NMR Analysis synthesis->tlc Sample decision Unexpected Peaks or Spots? tlc->decision purify Purification (Column Chromatography) decision->purify No lcms LC-MS Analysis (Determine MW) decision->lcms Yes pure_product Pure Product purify->pure_product nmr_2d 2D NMR (COSY, HSQC) (Determine Structure) lcms->nmr_2d elucidate Structure Elucidation of Byproduct nmr_2d->elucidate optimize Optimize Reaction Conditions elucidate->optimize

Caption: Workflow for identifying and characterizing unexpected byproducts.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Piperidine-Containing Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR pathway, often targeted by piperidine inhibitors.[22][23][24]

References

Validation & Comparative

A Comparative Guide to LC-MS and GC-MS for the Analysis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a fundamental structural motif in a vast array of pharmaceuticals, natural products, and bioactive molecules. Accurate and robust analytical methods are essential for the quantification and identification of these compounds in various matrices, from raw materials to complex biological fluids. The two most powerful and common techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

This guide provides an objective comparison of LC-MS and GC-MS for the analysis of piperidine derivatives, supported by experimental data and detailed methodologies, to help researchers select the most appropriate technique for their specific analytical needs.

Fundamental Differences and Analyte Suitability

The primary distinction between LC-MS and GC-MS lies in the mobile phase and the corresponding requirements for the analyte's properties.

  • LC-MS is inherently suited for compounds that are soluble in a liquid and can be ionized directly from the liquid phase. This makes it ideal for analyzing a wide range of piperidine derivatives, particularly those that are polar, non-volatile, or thermally labile, without the need for chemical modification.[1][2][3] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recognized as a highly sensitive and selective method, perfect for analyzing piperidines at low concentrations in complex matrices.[3]

  • GC-MS requires analytes to be volatile and thermally stable to be vaporized and travel through the gas-phase column.[1][4] Many piperidine derivatives, especially those with polar functional groups like amines, possess low volatility.[3] Consequently, a chemical derivatization step is often mandatory to increase their volatility and thermal stability, prevent peak tailing, and improve chromatographic performance.[3][5][6]

Performance Comparison

The choice between LC-MS and GC-MS often involves a trade-off between sample preparation complexity and instrument compatibility. The following table summarizes key performance characteristics based on typical applications.

FeatureLC-MS / LC-MS/MSGC-MS
Analyte Suitability Ideal for polar, non-volatile, and thermally unstable compounds.[1][2]Best for volatile and thermally stable compounds or those made so by derivatization.[1][4]
Derivatization Generally not required.[1]Often mandatory to improve volatility, thermal stability, and peak shape.[5][6]
Sensitivity Excellent sensitivity, especially with MS/MS, for trace analysis in complex matrices.[3]High sensitivity and excellent resolution.[1][7]
Sample Preparation Simpler, often involving a "dilute-and-shoot" approach or straightforward extraction.More complex, requiring an additional, optimized derivatization step which can introduce errors.[4]
Analysis Time High throughput is achievable with modern UHPLC systems.[8][9]The derivatization step adds significant time to the overall workflow.[2]
Example LOQ 0.44 µg/mL for piperidine (HPLC-UV after derivatization)[10]; 0.1–8.5 ng/g for related alkaloids in herbal teas.0.008–0.016 µg/mL for piperazine derivatives in biological fluids (after derivatization).[6]

Experimental Protocols

Below are representative experimental methodologies for both techniques, derived from established methods for piperidine and its related structures.

Protocol 1: LC-MS/MS Analysis of Piperidine Alkaloids

This method is suitable for the direct analysis of piperidine derivatives in complex mixtures like plant extracts or biological samples.

  • Sample Preparation:

    • Homogenize the sample material (e.g., herbal tea leaves).

    • Perform a solvent extraction, for example, using a mixture of 0.1 N HCl and acetonitrile.[11]

    • Purify the extract using Solid-Phase Extraction (SPE) to remove interfering matrix components.

    • Filter the final extract through a 0.45 µm filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase column such as a C8 or C18 (e.g., Shim-pack™ GIST C18-HP, 2.1 × 150 mm, 3 µm).[11]

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium formate.[11]

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30-40 °C.[2]

    • Injection Volume: 10 µL.[2]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode.[11]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification, using precursor and product ions specific to the target analytes.

    • Ion Source Parameters: Optimize gas temperatures, gas flows, and interface voltages to achieve maximum signal intensity for the target piperidine derivatives.

Protocol 2: GC-MS Analysis of Piperidine Derivatives with Derivatization

This method is effective for volatile piperidines or those that can be made volatile through derivatization.

  • Sample Preparation & Extraction:

    • Extract the analytes from the matrix using a suitable solvent (e.g., toluene, ethyl acetate) after alkalinizing the sample.[12]

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40-50 °C.[6][12]

  • Derivatization (Acylation Example):

    • To the dried residue, add 50 µL of ethyl acetate and 50 µL of a derivatizing agent such as Trifluoroacetic Anhydride (TFAA).[6]

    • Tightly cap the vial and heat at 70 °C for 30 minutes.[6][12]

    • After cooling, evaporate the solvent and excess reagent under nitrogen.

    • Reconstitute the final residue in 100 µL of ethyl acetate for injection.[6][12]

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[1][6]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1][6]

    • Injector Temperature: 250 °C.[1]

    • Oven Program: Initial temperature of 100-120 °C, hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of 280-300 °C and hold.[1][6]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electron Impact (EI) at 70 eV.[6]

    • Source Temperature: 230 °C.[13]

    • Analysis Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for targeted quantification.

Visualizing the Workflow and Decision Process

To better illustrate the processes, the following diagrams outline the experimental workflows and a logical decision tree for method selection.

G Figure 1. Analytical Workflows cluster_lcms LC-MS Workflow cluster_gcms GC-MS Workflow lcms_start Sample lcms_prep Extraction / Dilution lcms_start->lcms_prep lcms_analysis LC-MS Analysis lcms_prep->lcms_analysis lcms_data Data Processing lcms_analysis->lcms_data gcms_start Sample gcms_prep Extraction gcms_start->gcms_prep gcms_deriv Derivatization gcms_prep->gcms_deriv gcms_analysis GC-MS Analysis gcms_deriv->gcms_analysis gcms_data Data Processing gcms_analysis->gcms_data

Caption: Figure 1. Comparison of LC-MS and GC-MS analytical workflows.

DecisionTree Figure 2. Method Selection Guide start Start: Analyze Piperidine Derivative q1 Is the analyte thermally stable & volatile? start->q1 q2 Is derivatization acceptable/feasible? q1->q2 No gcms Choose GC-MS q1->gcms Yes lcms_preferred LC-MS is also a strong option for volatile compounds q1->lcms_preferred q2->gcms Yes lcms Choose LC-MS q2->lcms No

Caption: Figure 2. Decision tree for selecting an analytical method.

Conclusion

Both LC-MS and GC-MS are powerful techniques for the analysis of piperidine derivatives, but they are not interchangeable.

LC-MS is often the more direct and versatile method , accommodating a wider range of piperidine structures, especially polar and non-volatile compounds, with minimal sample preparation. Its high sensitivity and compatibility with complex biological matrices make it a preferred tool in pharmaceutical and clinical research.[3][8]

GC-MS provides excellent chromatographic resolution and is a robust, well-established technique. However, its application to many piperidine derivatives is contingent on successful derivatization to enhance volatility and thermal stability.[1][3] This additional step increases workflow complexity and time but can yield highly sensitive and precise results when optimized.

Ultimately, the choice of technique should be guided by the specific physicochemical properties of the piperidine derivative , the nature of the sample matrix, and the analytical objective, whether it be high-throughput screening, quantitative precision, or structural identification.

References

Comparison of different synthetic routes to 4-hydroxy-4-cyanomethylpiperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxy-4-cyanomethylpiperidine scaffold is a valuable building block in medicinal chemistry, appearing as a key structural motif in a variety of pharmacologically active compounds. Its synthesis has been approached through several routes, each with distinct advantages and disadvantages. This guide provides an objective comparison of the primary synthetic strategies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific needs.

At a Glance: Comparison of Synthetic Routes

Two principal strategies for the synthesis of 4-hydroxy-4-cyanomethylpiperidines from N-protected 4-piperidones have been identified: a one-pot Strecker-type reaction and a two-step approach via a cyanohydrin intermediate. The choice between these routes will largely depend on factors such as desired throughput, scale, and available reagents.

ParameterRoute 1: One-Pot Strecker-Type SynthesisRoute 2: Cyanohydrin Formation and Amination
Starting Material N-Protected 4-PiperidoneN-Protected 4-Piperidone
Key Transformation Three-component reactionTwo-step: Cyanohydrin formation, then amination
Common Reagents Aminoacetonitrile, KCN, NaHSO₃Trimethylsilyl cyanide (TMSCN), NH₄OH
Typical Yield Moderate to HighHigh
Reaction Conditions Mild, aqueous conditionsAnhydrous for cyanohydrin, then aqueous amination
Workup & Purification Aqueous extraction and crystallizationAqueous workup and column chromatography
Scalability GoodGood
Number of Steps One-potTwo distinct steps

Logical Workflow of Synthetic Strategies

The following diagram illustrates the conceptual flow of the two primary synthetic routes to 4-hydroxy-4-cyanomethylpiperidines.

cluster_route1 Route 1: One-Pot Strecker-Type Synthesis cluster_route2 Route 2: Cyanohydrin Formation and Amination start N-Protected 4-Piperidone strecker Three-Component Reaction (Aminoacetonitrile, KCN, NaHSO₃) start->strecker One-Pot cyanohydrin Cyanohydrin Formation (TMSCN) start->cyanohydrin Step 1 product1 4-Hydroxy-4-cyanomethylpiperidine strecker->product1 amination Amination (NH₄OH) cyanohydrin->amination Step 2 product2 4-Hydroxy-4-cyanomethylpiperidine amination->product2

Caption: Comparative workflow of the two main synthetic routes to 4-hydroxy-4-cyanomethylpiperidines.

In-Depth Analysis of Synthetic Routes

Route 1: One-Pot Strecker-Type Synthesis

This approach is a variation of the classical Strecker synthesis, a powerful method for the preparation of α-amino nitriles. In this one-pot procedure, an N-protected 4-piperidone is reacted with aminoacetonitrile and a cyanide source in an aqueous medium.

Advantages:

  • Efficiency: The one-pot nature of this reaction makes it highly efficient, reducing the need for intermediate isolation and purification steps.

  • Simplicity: The procedure is relatively straightforward to perform.

Disadvantages:

  • Byproducts: The reaction may produce byproducts that require careful purification to remove.

  • Reagent Handling: The use of potassium cyanide requires appropriate safety precautions.

Route 2: Cyanohydrin Formation and Subsequent Amination

This two-step route first involves the formation of a cyanohydrin by reacting the N-protected 4-piperidone with a cyanide source, typically trimethylsilyl cyanide (TMSCN). The resulting cyanohydrin is then aminated to yield the final product.

Advantages:

  • High Yields: This method often provides high yields of the desired product.

  • Control: The two-step nature of the synthesis allows for greater control over the reaction and potentially cleaner product formation.

Disadvantages:

  • Multiple Steps: The requirement for two separate reaction steps can increase the overall synthesis time.

  • Reagent Sensitivity: Trimethylsilyl cyanide is sensitive to moisture and requires careful handling.

Experimental Protocols

The following are representative experimental protocols for the synthesis of N-Boc-4-hydroxy-4-cyanomethylpiperidine, a common intermediate.

Protocol for Route 1: One-Pot Strecker-Type Synthesis of N-Boc-4-hydroxy-4-cyanomethylpiperidine

Materials:

  • N-Boc-4-piperidone

  • Aminoacetonitrile hydrochloride

  • Potassium cyanide (KCN)

  • Sodium bisulfite (NaHSO₃)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 eq) in water is added aminoacetonitrile hydrochloride (1.2 eq) and sodium bisulfite (1.2 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • A solution of potassium cyanide (1.2 eq) in water is added dropwise, and the reaction is stirred at room temperature for 24 hours.

  • The reaction mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by crystallization or column chromatography.

Protocol for Route 2: Synthesis of N-Boc-4-hydroxy-4-cyanomethylpiperidine via Cyanohydrin Intermediate

Step 1: Formation of N-Boc-4-hydroxy-4-cyanopiperidine (Cyanohydrin)

Materials:

  • N-Boc-4-piperidone

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc iodide (ZnI₂) (catalyst)

  • Dichloromethane (DCM)

  • Aqueous sodium bicarbonate

Procedure:

  • N-Boc-4-piperidone (1.0 eq) is dissolved in anhydrous dichloromethane under an inert atmosphere.

  • A catalytic amount of zinc iodide is added.

  • Trimethylsilyl cyanide (1.1 eq) is added dropwise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched with aqueous sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude cyanohydrin, which can be used in the next step without further purification.

Step 2: Amination of N-Boc-4-hydroxy-4-cyanopiperidine

Materials:

  • Crude N-Boc-4-hydroxy-4-cyanopiperidine

  • Ammonium hydroxide (concentrated)

  • Methanol

Procedure:

  • The crude cyanohydrin from Step 1 is dissolved in methanol.

  • Concentrated ammonium hydroxide is added, and the mixture is stirred at room temperature in a sealed vessel for 48 hours.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Conclusion for the Professional Audience

Both the one-pot Strecker-type synthesis and the two-step cyanohydrin-based approach are effective methods for the preparation of 4-hydroxy-4-cyanomethylpiperidines. The one-pot Strecker-type reaction offers a more streamlined and time-efficient process, making it attractive for rapid library synthesis or initial exploratory work. However, it may require more effort in purification to remove potential byproducts.

The two-step cyanohydrin route, while longer, often provides higher yields and a cleaner product profile due to the isolation of the intermediate. This method is well-suited for larger-scale syntheses where purity and overall yield are critical. The choice of synthetic route will ultimately be guided by the specific requirements of the research project, including scale, timeline, and available resources. Both methods utilize readily available starting materials and reagents, ensuring their accessibility for most synthetic chemistry laboratories.

Biological activity of derivatives of Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biological activity of hydroxypiperidine derivatives, with a case study on thiosemicarbazone-substituted analogues.

While comprehensive biological activity data for derivatives of Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate remains limited in publicly accessible research, the broader class of hydroxypiperidine derivatives has shown significant promise in medicinal chemistry. This guide provides a comparative analysis of a series of hydroxypiperidine-substituted thiosemicarbazones, offering insights into their anticancer properties and the structure-activity relationships that govern their potency. This case study serves as a valuable reference for researchers engaged in the design and evaluation of novel therapeutic agents based on the hydroxypiperidine scaffold.

Case Study: Anticancer Activity of Hydroxypiperidine-Substituted Thiosemicarbazones

A recent study focused on the synthesis and biological evaluation of a series of thiosemicarbazone derivatives incorporating a 4-hydroxypiperidine moiety. These compounds were assessed for their cytotoxic effects against the A549 human lung cancer cell line and a non-cancerous human bronchial epithelial cell line (BEAS-2B). The findings highlight the potential of this chemical class as selective anticancer agents.

Data Presentation: In Vitro Cytotoxicity

The antiproliferative activity of the synthesized thiosemicarbazone derivatives (labeled as 5a-m ) was determined using the MTT assay. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below. A lower IC50 value indicates greater potency. The selectivity of the compounds for cancer cells over non-cancerous cells is represented by the Selectivity Index (SI).

CompoundR-GroupA549 IC50 (µM)BEAS-2B IC50 (µM)Selectivity Index (SI)
5a 4-Bromophenyl3.14>30>9.55
5b 4-Fluorophenyl2.8128.910.3
5c 4-Chlorophenyl4.21>30>7.12
5d 4-Nitrophenyl6.87>30>4.37
5e 2,5-Dichlorophenyl3.56>30>8.42
5f 2,3-Dichlorophenyl0.58 16.728.9
5g 2,4-Dichlorophenyl3.89>30>7.71
5h 3,4-Dichlorophenyl4.12>30>7.28
5i Phenyl7.23>30>4.15
5j 4-Methylphenyl8.15>30>3.68
5k 4-Methoxyphenyl9.02>30>3.33
5l Cyclohexyl10.34>30>2.90
5m Methyl12.51>30>2.40

Data extracted from a study on hydroxypiperidine substituted thiosemicarbazones.[1]

The data clearly indicates that compound 5f , with a 2,3-dichlorophenyl substitution, exhibits the most potent and selective anticancer activity against the A549 lung cancer cell line.[1]

Experimental Protocols

Synthesis of 4-(4-hydroxypiperidin-1-yl)benzaldehyde-based Thiosemicarbazones (5a-m)

The synthesis of the target thiosemicarbazone derivatives was achieved through a two-step process.[1]

  • Step 1: Synthesis of 4-(4-hydroxypiperidin-1-yl)benzaldehyde (3)

    • 4-Hydroxypiperidine (1) was reacted with 4-fluorobenzaldehyde (2) in the presence of potassium carbonate (K₂CO₃) as a base and dimethylformamide (DMF) as a solvent.

    • The reaction mixture was heated to 90°C.

    • The resulting intermediate, 4-(4-hydroxypiperidin-1-yl)benzaldehyde (3), was precipitated by dilution with distilled water and obtained in an 89% yield.[1]

  • Step 2: Synthesis of Thiosemicarbazones (5a-m)

    • The intermediate (3) was reacted with the appropriate N⁴-substituted thiosemicarbazides (4a-m) in an equimolar ratio.

    • The reaction was carried out in ethanol under reflux for 2-3 hours.[1]

G cluster_step1 Step 1: Synthesis of Intermediate (3) cluster_step2 Step 2: Synthesis of Thiosemicarbazones (5a-m) 4-Hydroxypiperidine (1) 4-Hydroxypiperidine (1) Reaction_1 + 4-Hydroxypiperidine (1)->Reaction_1 4-Fluorobenzaldehyde (2) 4-Fluorobenzaldehyde (2) 4-Fluorobenzaldehyde (2)->Reaction_1 Intermediate (3) Intermediate (3) Intermediate (3)_2 Intermediate (3) Reaction_1->Intermediate (3) K2CO3, DMF, 90°C Reaction_2 + Intermediate (3)_2->Reaction_2 Thiosemicarbazides (4a-m) Thiosemicarbazides (4a-m) Thiosemicarbazides (4a-m)->Reaction_2 Thiosemicarbazones (5a-m) Thiosemicarbazones (5a-m) Reaction_2->Thiosemicarbazones (5a-m) Ethanol, Reflux

Synthetic pathway for hydroxypiperidine-substituted thiosemicarbazones.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Lines: A549 (human lung carcinoma) and BEAS-2B (human bronchial epithelial) cells were used.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized compounds (5a-m) and incubated for an additional 24 hours.

  • MTT Addition: After the treatment period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) was added to each well.

  • Incubation: The plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

Structure-Activity Relationship (SAR) Analysis

The cytotoxicity data reveals key structural features that influence the anticancer activity of these hydroxypiperidine-substituted thiosemicarbazones.

  • Halogen Substitution: The presence of halogen atoms on the N-phenyl ring of the thiosemicarbazone moiety generally enhances cytotoxic activity. The di-substituted derivatives, particularly those with chloro groups, showed greater potency than the mono-substituted and non-substituted analogues.

  • Position of Halogens: The position of the halogen substituents on the phenyl ring is crucial. Compound 5f , with 2,3-dichloro substitution, was significantly more active than other di-chloro isomers, suggesting that this substitution pattern is optimal for interaction with the biological target.

  • Electron-Donating vs. Electron-Withdrawing Groups: Electron-withdrawing groups (halogens, nitro group) on the phenyl ring led to higher potency compared to electron-donating groups (methyl, methoxy) or unsubstituted phenyl and alkyl groups.

  • Bulky Substituents: The presence of bulky groups, such as a cyclohexyl group, resulted in reduced activity.

G cluster_sar Structure-Activity Relationship cluster_substituents Substituents on Phenyl Ring cluster_activity Biological Activity Core_Scaffold Hydroxypiperidine-Thiosemicarbazone Scaffold Halogen Halogen (Cl, F, Br) (e.g., 5f, 5b, 5a) Core_Scaffold->Halogen Favors Activity Electron_Donating Electron-Donating (CH3, OCH3) (e.g., 5j, 5k) Core_Scaffold->Electron_Donating Reduces Activity Bulky Bulky Alkyl (Cyclohexyl) (e.g., 5l) Core_Scaffold->Bulky Reduces Activity High_Potency High Potency (Low IC50) Halogen->High_Potency Low_Potency Low Potency (High IC50) Electron_Donating->Low_Potency Bulky->Low_Potency

Key structure-activity relationships for anticancer activity.

Conclusion

This comparative guide, through a detailed case study of hydroxypiperidine-substituted thiosemicarbazones, demonstrates the potential of the hydroxypiperidine scaffold in the development of novel anticancer agents. The presented data and experimental protocols offer a valuable resource for researchers in the field. The structure-activity relationship analysis underscores the importance of substituent patterns on the appended aromatic rings, providing a rational basis for the design of more potent and selective derivatives. Future research focusing on derivatives of this compound could build upon these findings to explore new therapeutic opportunities.

References

A Comparative Guide to Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate and Similar Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the piperidine scaffold remains a privileged structure, integral to the design of a vast array of therapeutics.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it a cornerstone in medicinal chemistry. Among the plethora of functionalized piperidines, Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate has emerged as a versatile building block, offering unique synthetic handles for the construction of complex molecular architectures, including spirocyclic systems.

This guide provides an objective comparison of this compound with other structurally related 4-substituted piperidine building blocks. We will delve into their synthetic accessibility, reactivity, and the influence of their distinct functionalities on key physicochemical properties relevant to drug development.

Overview of Key Building Blocks

The selection of a suitable building block is a critical decision in the early stages of a drug discovery program. The 4-position of the piperidine ring is a common point for substitution, allowing for the introduction of various pharmacophoric elements. Here, we compare our lead compound with three representative analogs that are commercially available and frequently employed in medicinal chemistry.

Building BlockStructureKey Features
This compound this compoundTertiary alcohol, nitrile group, Boc-protected amine. Precursor to spirocyclic compounds and compounds with a quaternary center.
Tert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylate Tert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylateTertiary alcohol, directly attached nitrile. Offers a different spatial arrangement of the nitrile compared to the lead.
Tert-butyl 4-hydroxy-4-(2-phenylethyl)piperidine-1-carboxylate Tert-butyl 4-hydroxy-4-(2-phenylethyl)piperidine-1-carboxylateTertiary alcohol, non-polar phenylethyl group. Useful for exploring hydrophobic interactions.
1-Boc-4-piperidone 1-Boc-4-piperidoneKetone functionality. A versatile precursor for a wide range of 4-substituted piperidines via nucleophilic addition.

Physicochemical Properties

The physicochemical properties of a building block can significantly impact the characteristics of the final drug candidate, including its solubility, lipophilicity, and metabolic stability.

PropertyThis compoundTert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylateTert-butyl 4-hydroxy-4-(2-phenylethyl)piperidine-1-carboxylate1-Boc-4-piperidone
Molecular Weight ( g/mol ) 240.30226.27319.44199.27
XLogP3 0.80.53.21.1
Hydrogen Bond Donors 1110
Hydrogen Bond Acceptors 4433

Analysis:

  • This compound and its direct nitrile analog exhibit a good balance of polarity, with relatively low predicted logP values, which can be advantageous for aqueous solubility.

  • The phenylethyl-substituted analog is significantly more lipophilic, making it suitable for targeting proteins with hydrophobic binding pockets.

  • 1-Boc-4-piperidone, lacking a hydroxyl group, has a moderate logP and fewer hydrogen bond donors, which can influence its interaction with biological targets and its solubility characteristics.

Synthetic Accessibility and Reactivity

The ease of synthesis and the reactivity of a building block are crucial considerations for its practical application in a medicinal chemistry campaign.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic addition of acetonitrile to 1-Boc-4-piperidone.

Synthesis_of_Lead_Compound start 1-Boc-4-piperidone reagent + Acetonitrile (strong base, e.g., LDA) start->reagent Nucleophilic Addition product This compound reagent->product

Figure 1. Synthesis of the lead compound.

This reaction provides direct access to the desired tertiary alcohol and cyanomethyl functionality in a single step.

Comparative Reactivity in a Key Transformation: Synthesis of Spiro-oxindoles

A key application of these building blocks is in the synthesis of spirocyclic scaffolds, which are of great interest in drug discovery due to their conformational rigidity and three-dimensional character. The synthesis of a spiro-oxindole is a representative transformation that highlights the utility of these piperidine derivatives.

Spiro_Oxindole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps piperidine Tert-butyl 4-(cyanomethyl)-4- hydroxypiperidine-1-carboxylate step1 1. N-Boc Deprotection (e.g., TFA in DCM) piperidine->step1 isatin Isatin Derivative step2 2. Intramolecular Cyclization (e.g., base-mediated) step1->step2 product Spiro-oxindole Piperidine step2->product

Figure 2. General workflow for spiro-oxindole synthesis.

Performance Comparison:

Building BlockExpected Reactivity in Spiro-oxindole SynthesisPotential AdvantagesPotential Challenges
This compound The cyanomethyl group can be readily converted to a primary amine or other nucleophiles required for cyclization after Boc deprotection.The tertiary alcohol provides a fixed stereocenter, potentially leading to a single diastereomer of the spirocycle.The tertiary alcohol may be prone to elimination under acidic conditions used for Boc deprotection.
Tert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylate Similar to the lead compound, the nitrile can be transformed into a nucleophile for cyclization.The more compact structure might influence the conformation of the final spirocycle.Similar to the lead, the tertiary alcohol presents a potential site for side reactions.
Tert-butyl 4-hydroxy-4-(2-phenylethyl)piperidine-1-carboxylate The phenylethyl group is generally unreactive under these conditions and would be a spectator substituent.Introduces a lipophilic moiety that can be explored for SAR.Lacks a readily transformable functional group at the 4-position for the desired cyclization.
1-Boc-4-piperidone The ketone can undergo a wide range of reactions (e.g., Wittig, Horner-Wadsworth-Emmons) to introduce the necessary functionality for cyclization.Highly versatile precursor.Requires additional synthetic steps to install the desired functionality, potentially lowering the overall yield.

Experimental Protocols

General Procedure for N-Boc Deprotection

The removal of the tert-butoxycarbonyl (Boc) protecting group is a common and crucial step in the utilization of these building blocks.

Materials:

  • N-Boc protected piperidine derivative (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (5-10 eq)

Procedure:

  • Dissolve the N-Boc protected piperidine derivative in dichloromethane (approximately 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by an appropriate method, such as crystallization or chromatography, or used directly in the next step after neutralization.

Note: The presence of a tertiary alcohol may require milder deprotection conditions to avoid elimination byproducts. Alternative methods using HCl in dioxane or other milder acids can be explored.[2]

Synthesis of this compound

Materials:

  • 1-Boc-4-piperidone (1.0 eq)

  • Acetonitrile (2.0 eq)

  • Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene) (2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a solution of acetonitrile in anhydrous THF at -78 °C under an inert atmosphere, add LDA solution dropwise. Stir the mixture at this temperature for 30 minutes.

  • Add a solution of 1-Boc-4-piperidone in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Conclusion

This compound stands out as a valuable building block for the synthesis of complex molecules, particularly those containing a quaternary center at the 4-position of the piperidine ring. Its direct accessibility from 1-Boc-4-piperidone and the versatile reactivity of its cyanomethyl and hydroxyl groups offer significant advantages in medicinal chemistry campaigns.

The choice between this and other 4-substituted piperidines will ultimately depend on the specific synthetic strategy and the desired structure-activity relationship (SAR) to be explored. While 1-Boc-4-piperidone offers broader initial versatility, the pre-functionalized nature of this compound can streamline synthetic routes towards specific targets, such as spirocyclic compounds. The comparative data presented in this guide should aid researchers in making informed decisions for the selection of the most appropriate building block for their drug discovery endeavors.

References

A Comparative Guide to the Purity Analysis of Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate is a key building block in the synthesis of various pharmaceutical agents. Its purity can significantly impact the outcome of subsequent synthetic steps and the impurity profile of the final drug product.

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound. We will explore a robust reversed-phase HPLC (RP-HPLC) method and compare its performance with alternative analytical techniques, including Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the most common and reliable method for assessing the purity of non-volatile and thermally stable compounds like N-Boc protected piperidine derivatives.[1] A reversed-phase method is particularly suitable, where the compound is separated based on its hydrophobicity.[2]

A robust RP-HPLC method was developed to separate the main compound from potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). C18 columns are a good starting point for most reversed-phase separations.[3]

  • Mobile Phase: A gradient elution is employed for optimal separation of polar and non-polar impurities.[4]

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % Solvent B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (The Boc-protecting group provides UV absorbance).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Acetonitrile/Water (50:50 v/v).

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample (1 mg) dissolve Dissolve in 1 mL ACN/Water (50:50) weigh->dissolve inject Inject 10 µL into HPLC System dissolve->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate report report calculate->report Final Purity Report

Caption: Workflow for HPLC Purity Analysis.

Comparison of Analytical Techniques

While HPLC is a powerful tool, alternative methods can provide complementary information or may be more suitable for specific types of impurities, such as volatile residues or when reference standards for impurities are unavailable.

Technique Principle Advantages Disadvantages
HPLC-UV Separation based on polarity/hydrophobicity.High precision and accuracy; suitable for non-volatile compounds; robust and widely available.[5]May require reference standards for impurity identification; can be time-consuming.
Gas Chromatography (GC-FID) Separation based on volatility and boiling point.Excellent for volatile impurities (e.g., residual solvents); high resolution.[3]Not suitable for non-volatile or thermally labile compounds; may require derivatization for polar analytes.[6]
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Provides structural confirmation; absolute quantification without needing identical reference standards; fast for initial assessment.[7][8]Lower sensitivity compared to chromatographic methods; requires more expensive instrumentation; complex mixtures can be difficult to resolve.
Thin-Layer Chromatography (TLC) Separation on a planar stationary phase.Simple, rapid, and low-cost; good for screening multiple samples simultaneously.[9]Primarily qualitative or semi-quantitative; lower resolution and sensitivity compared to HPLC.

Experimental Protocols for Alternative Methods

Gas Chromatography (GC) for Volatile Impurities

This method is ideal for detecting residual solvents from the synthesis process.

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) and Headspace Autosampler.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.[3]

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial Temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final Hold: 5 minutes.

  • Sample Preparation: Dissolve a precisely weighed amount of the compound (e.g., 50 mg) in a suitable high-boiling point solvent (e.g., DMSO) in a headspace vial.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-Headspace Analysis cluster_data Data Processing weigh Weigh Sample into Headspace Vial dissolve Add Headspace Solvent (e.g., DMSO) weigh->dissolve seal Seal and Crimp Vial dissolve->seal incubate Incubate Vial in Autosampler seal->incubate inject Inject Vapor Phase into GC System incubate->inject separate Separation on Capillary Column inject->separate detect FID Detection separate->detect integrate Integrate Solvent Peaks detect->integrate quantify Quantify vs. Standard integrate->quantify report report quantify->report Residual Solvent Report

References

A Comparative Guide to the Spectral Analysis of Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate for Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Ensuring the quality and purity of this compound is critical for the consistency and safety of the final active pharmaceutical ingredient (API). This document outlines the expected spectral characteristics and provides a framework for comparing batches against a reference standard or a closely related alternative, Tert-butyl 4-hydroxypiperidine-1-carboxylate.

Introduction to Quality Control for Pharmaceutical Intermediates

In pharmaceutical manufacturing, the quality of intermediates directly impacts the efficacy and safety of the final drug product. Rigorous quality control (QC) is essential to identify and quantify impurities, confirm structural integrity, and ensure batch-to-batch consistency. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are powerful tools in the QC workflow.

Spectral Data Comparison

This section details the expected spectral data for this compound and compares it with the known data for a related piperidine derivative, Tert-butyl 4-hydroxypiperidine-1-carboxylate. This comparison highlights the key spectral differences arising from the presence of the cyanomethyl group.

Table 1: Comparative ¹H NMR Spectral Data (400 MHz, CDCl₃)

Assignment This compound (Expected Chemical Shift, δ ppm) Tert-butyl 4-hydroxypiperidine-1-carboxylate (Reference Chemical Shift, δ ppm)
-C(CH₃)₃ (tert-butyl)1.47 (s, 9H)1.46 (s, 9H)
-CH₂- (piperidine ring, axial)1.60-1.75 (m, 2H)1.50-1.65 (m, 2H)
-CH₂- (piperidine ring, equatorial)1.80-1.95 (m, 2H)1.85-2.00 (m, 2H)
-CH₂-N (piperidine ring, equatorial)3.80-3.95 (m, 2H)3.70-3.85 (m, 2H)
-CH₂-N (piperidine ring, axial)3.10-3.25 (m, 2H)3.00-3.15 (m, 2H)
-CH-OH (piperidine ring)N/A3.90-4.00 (m, 1H)
-OH~2.0-3.0 (br s, 1H)~1.7 (br s, 1H)
-CH₂-CN (cyanomethyl)2.65 (s, 2H)N/A

Table 2: Comparative ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Assignment This compound (Expected Chemical Shift, δ ppm) Tert-butyl 4-hydroxypiperidine-1-carboxylate (Reference Chemical Shift, δ ppm)
-C(CH₃)₃28.528.5
-C(CH₃)₃80.079.5
Piperidine C2, C6~40-42~40.5
Piperidine C3, C5~34-36~34.2
Piperidine C4~68-7067.5
-CH₂-CN~25-27N/A
-CN~118-120N/A
C=O (carbamate)155.0154.9

Table 3: Comparative IR and Mass Spectrometry Data

Parameter This compound Tert-butyl 4-hydroxypiperidine-1-carboxylate
Molecular Formula C₁₂H₂₀N₂O₃C₁₀H₁₉NO₃
Molecular Weight 240.30 g/mol 201.26 g/mol
IR Absorption (cm⁻¹) -OH (alcohol): 3400-3500 (broad)-C-H (alkane): 2850-3000-C≡N (nitrile): 2240-2260 (weak to medium)C=O (carbamate): 1670-1690 (strong)-OH (alcohol): 3400-3500 (broad)-C-H (alkane): 2850-3000C=O (carbamate): 1670-1690 (strong)
Mass Spec (ESI-MS) [M+H]⁺: 241.15[M+Na]⁺: 263.13[M+H]⁺: 202.14[M+Na]⁺: 224.13

Experimental Protocols

The following are standard protocols for acquiring the spectral data for quality control of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane), deposit a drop onto a KBr or NaCl plate, and allow the solvent to evaporate.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: An FTIR spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan (with no sample) and subtract it from the sample scan.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Parameters:

    • Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ and [M+Na]⁺ adducts.

    • Mass Range: Scan from m/z 50 to 500.

    • Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow for maximum signal intensity.

  • Data Analysis: Identify the molecular ion peak and other characteristic fragment ions.

Visualizing the Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of an incoming batch of this compound.

QC_Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Evaluation cluster_3 Decision Sample_Reception Sample Reception Sample_Preparation Sample Preparation for Analysis Sample_Reception->Sample_Preparation NMR_Analysis NMR (1H, 13C) Sample_Preparation->NMR_Analysis IR_Analysis FTIR Analysis Sample_Preparation->IR_Analysis MS_Analysis Mass Spectrometry Sample_Preparation->MS_Analysis Data_Comparison Compare with Reference Spectra NMR_Analysis->Data_Comparison IR_Analysis->Data_Comparison MS_Analysis->Data_Comparison Impurity_Profiling Impurity Profiling Data_Comparison->Impurity_Profiling Pass Pass Impurity_Profiling->Pass Within Specification Fail Fail Impurity_Profiling->Fail Out of Specification

Caption: Quality Control Workflow for Pharmaceutical Intermediates.

Chemical Structure and Key Functional Groups

The structure of this compound contains several key functional groups that give rise to its characteristic spectral signals.

Caption: Key Functional Groups for Spectral Identification.

By adhering to these protocols and comparing experimental data with the expected spectral values, researchers can confidently assess the quality and purity of this compound, ensuring the integrity of their synthetic processes.

A Comparative Guide to the Reactivity of Hydroxyl and Cyano Groups in Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the chemical reactivity of the tertiary hydroxyl and hindered cyano groups in Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate. Understanding the differential reactivity of these functional groups is crucial for the strategic design of synthetic routes and the development of novel pharmaceutical agents. This document outlines potential reaction pathways, supported by analogous experimental data from structurally similar compounds, and provides detailed hypothetical experimental protocols.

Executive Summary

This compound presents two key reactive sites: a tertiary hydroxyl group and a cyano group attached to a quaternary carbon. The steric hindrance and electronic properties of these groups dictate their accessibility and reactivity. In general, the tertiary hydroxyl group is resistant to oxidation but can participate in nucleophilic substitution reactions under specific conditions. The hindered cyano group can undergo hydrolysis to a carboxylic acid or reduction to a primary amine, although potentially requiring forcing conditions due to steric hindrance. The N-Boc protecting group is stable under a variety of conditions but can be removed with strong acid.

Comparative Reactivity Analysis

The selective transformation of either the hydroxyl or the cyano group in this compound is a key consideration for its use as a synthetic intermediate.

Reactivity of the Hydroxyl Group:

The tertiary nature of the hydroxyl group renders it resistant to standard oxidation conditions. However, it can serve as a nucleophile or be converted into a good leaving group for substitution reactions.

  • Substitution Reactions (e.g., Mitsunobu Reaction): The hydroxyl group can be displaced by a nucleophile under Mitsunobu conditions, allowing for the introduction of various functionalities. This reaction typically proceeds with inversion of stereochemistry if the carbon were chiral.

Reactivity of the Cyano Group:

The cyano group, being adjacent to a quaternary carbon, is sterically hindered. This hindrance can affect its reaction rates compared to less hindered nitriles. Nevertheless, it can undergo characteristic nitrile reactions.

  • Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid. This transformation typically requires acidic or basic conditions and heating. The reaction proceeds through an amide intermediate.

  • Reduction: The cyano group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The presence of the N-Boc group is generally compatible with these conditions.

Data Presentation

The following tables summarize the expected reactivity and representative yields for reactions targeting the hydroxyl and cyano groups, based on analogous systems found in the literature.

Table 1: Comparison of Potential Reactions and Expected Outcomes

Functional GroupReaction TypeReagents and ConditionsExpected ProductRepresentative Yield (%)Notes
Hydroxyl Mitsunobu ReactionPPh₃, DEAD/DIAD, Nucleophile (e.g., Phthalimide)4-substituted piperidine60-80Allows for introduction of various nucleophiles.
OxidationStrong oxidizing agents (e.g., Jones reagent)No reaction expected-Tertiary alcohols are generally resistant to oxidation.
Cyano Acidic HydrolysisConc. HCl, reflux4-carboxymethyl-4-hydroxypiperidine derivative70-90Requires forcing conditions due to steric hindrance.
Basic HydrolysisNaOH, reflux4-carboxymethyl-4-hydroxypiperidine derivative60-80Saponification of the ester may occur if present.
Reduction (to amine)LiAlH₄ in THF; then H₂O workup4-(2-aminoethyl)-4-hydroxypiperidine derivative70-85Powerful reducing agent required.
Catalytic HydrogenationH₂, Raney Ni or Pd/C, high pressure4-(2-aminoethyl)-4-hydroxypiperidine derivative50-70May require high pressure and temperature.

Experimental Protocols

The following are detailed hypothetical methodologies for key transformations of this compound, based on established procedures for similar compounds.

Protocol 1: Selective Reduction of the Cyano Group

Objective: To selectively reduce the cyanomethyl group to an aminoethyl group in the presence of the tertiary hydroxyl group.

Reaction Scheme:

G reactant This compound product Tert-butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate reactant->product Reduction reagents 1. LiAlH₄, THF, 0 °C to reflux 2. H₂O, NaOH(aq) reagents->product

Figure 1: Reduction of the cyano group.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (2.0 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% NaOH solution (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Filter the solid aluminum salts through a pad of Celite® and wash the filter cake with ethyl acetate.

  • Combine the filtrate and washes, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired amine.

Protocol 2: Hydrolysis of the Cyano Group to a Carboxylic Acid

Objective: To hydrolyze the cyanomethyl group to a carboxymethyl group.

Reaction Scheme:

G reactant This compound product 2-(1-(tert-butoxycarbonyl)-4-hydroxypiperidin-4-yl)acetic acid reactant->product Hydrolysis reagents Conc. HCl, reflux reagents->product

Safety Operating Guide

Proper Disposal of Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides detailed procedures for the proper disposal of tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate, ensuring the safety of personnel and compliance with regulations. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazardous properties of structurally similar molecules, which indicate that this compound should be treated as a hazardous substance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on the hazard assessment of analogous compounds, this substance is likely to cause skin and eye irritation, and may cause respiratory irritation.[1][2][3][4]

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartRequired PPESpecifications
Eyes Safety goggles or face shieldMust provide a complete seal around the eyes.
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.
Body Laboratory coatTo protect from accidental spills.
Respiratory Use in a well-ventilated area or fume hoodTo minimize inhalation of any dust or vapors.

Disposal Plan: Step-by-Step Procedures

The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Step 1: Waste Segregation and Collection
  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound and any materials contaminated with it (e.g., weighing paper, pipette tips, gloves).

  • Labeling: The container must be labeled with the full chemical name: "this compound" and appropriate hazard symbols (e.g., irritant).

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous reactions.

Step 2: Secure Storage
  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.

Step 3: Arrange for Professional Disposal
  • Contact EHS: Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.

  • Documentation: Complete all necessary waste disposal forms accurately, providing the full chemical name and an estimate of the quantity.

Experimental Protocol: Decontamination of Labware

For non-disposable labware (e.g., glassware) that has come into contact with this compound, a thorough decontamination procedure is necessary before it can be returned to general use.

  • Initial Rinse: In a fume hood, rinse the glassware with a suitable organic solvent in which the compound is soluble (e.g., ethanol, acetone). Collect this rinse solvent as hazardous waste in a designated container for flammable liquid waste.

  • Washing: Wash the glassware with soap and water.

  • Final Rinse: Rinse thoroughly with deionized water.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway cluster_decon Decontamination start Start: Handling of this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_gen Waste Generated (Unused chemical, contaminated materials) ppe->waste_gen segregate Segregate Waste into a Dedicated & Labeled Container waste_gen->segregate decontaminate Decontaminate Non-Disposable Labware (Rinse with solvent, wash) waste_gen->decontaminate store Store Securely in Satellite Accumulation Area segregate->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Professional Disposal via Approved Hazardous Waste Facility contact_ehs->disposal end End of Process disposal->end rinse_waste Collect Rinse Solvent as Hazardous Waste decontaminate->rinse_waste rinse_waste->segregate

Caption: Logical workflow for the safe disposal of this compound.

Summary of Hazard Data from Structurally Similar Compounds

The following table summarizes the GHS hazard statements for compounds with a similar core structure, which inform the recommended handling and disposal procedures for this compound.

Table 2: GHS Hazard Statements for Structurally Similar Compounds

CompoundGHS Hazard Statements
tert-Butyl 4-hydroxypiperidine-1-carboxylate H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2]
tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3]

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the research environment.

References

Essential Safety and Logistical Information for Handling Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and operational protocols for researchers, scientists, and drug development professionals handling Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate. The following procedures are based on information from Safety Data Sheets (SDS) of structurally similar compounds and are intended to ensure the safe handling and disposal of this chemical.

Hazard Summary: Based on analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is harmful if swallowed.[1]

Personal Protective Equipment (PPE)

To ensure safety, appropriate personal protective equipment should be worn at all times when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Required Personal Protective Equipment
Handling solid material (weighing, transfers) Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, lab coat, and a dust mask (N95 or equivalent).
Preparing solutions Chemical-resistant gloves, safety goggles, lab coat. Work should be performed in a well-ventilated area or a chemical fume hood.
Running reactions and work-up procedures Chemical-resistant gloves, safety goggles, lab coat, and work should be conducted within a certified chemical fume hood to avoid inhalation of any vapors or aerosols.
Spill cleanup Chemical-resistant gloves, safety goggles, lab coat or coveralls, and respiratory protection. For larger spills, a self-contained breathing apparatus may be necessary.

Emergency Procedures and First Aid

Immediate and appropriate first aid is critical in the event of accidental exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and shoes.[1] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the exposed individual to fresh air.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental_Exposure_Workflow cluster_exposure Accidental Exposure cluster_actions Immediate Actions cluster_procedures First Aid Procedures cluster_followup Follow-up start Exposure Occurs eye_contact Eye Contact start->eye_contact skin_contact Skin Contact start->skin_contact inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion flush_eyes Flush eyes with water for 15 minutes eye_contact->flush_eyes wash_skin Wash skin with soap and water for 15 minutes skin_contact->wash_skin fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth with water ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention flush_eyes->seek_medical wash_skin->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Emergency workflow for accidental exposure.

Handling and Storage

Use this chemical only in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Store in a tightly closed container in a dry and well-ventilated place.

Disposal Plan

Dispose of contents and container in accordance with local, regional, national, and international regulations.[1] Do not allow the product to enter drains. Contaminated packaging should be treated as the product itself.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.